BI-9564
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-[(dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-22(2)11-13-8-19(26-5)15(9-18(13)25-4)17-12-23(3)20(24)16-10-21-7-6-14(16)17/h6-10,12H,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFSUDWKXGMUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=C(C=C(C(=C3)OC)CN(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501128157 | |
| Record name | 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1883429-22-8 | |
| Record name | 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1883429-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
BI-9564: A Technical Guide to its Mechanism of Action in Chromatin Remodeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of BI-9564, a potent and selective chemical probe for the bromodomains of BRD9 and BRD7. This document details the biochemical and cellular activity of this compound, its impact on chromatin remodeling through the SWI/SNF complex, and the downstream consequences on gene expression and cellular phenotypes.
Core Mechanism of Action: Inhibition of BRD9 and BRD7
This compound is a small molecule inhibitor that selectively targets the bromodomains of BRD9 and, to a lesser extent, BRD7.[1][2][3] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[4] This interaction is a critical step in the recruitment of chromatin-modifying complexes to specific genomic loci, thereby influencing gene expression.
BRD9 and BRD7 are components of the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, a key regulator of gene expression.[3] By binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, this compound competitively inhibits its interaction with acetylated histones.[5] This prevents the proper localization and function of the SWI/SNF complex, leading to alterations in chromatin structure and gene transcription.[5]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action in inhibiting BRD9 and chromatin remodeling.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical Activity of this compound
| Parameter | Target | Value | Assay |
| Binding Affinity (Kd) | BRD9 | 14 nM | Isothermal Titration Calorimetry (ITC) |
| BRD7 | 239 nM | Isothermal Titration Calorimetry (ITC) | |
| CECR2 | 258 nM | Isothermal Titration Calorimetry (ITC) | |
| Inhibitory Concentration (IC50) | BRD9 | 75 nM | AlphaScreen |
| BRD7 | 3.4 µM | AlphaScreen | |
| BET Family | > 100 µM | AlphaScreen |
Data sourced from multiple references.[1][2][3]
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | Value | Assay |
| Cellular Target Engagement | U2OS (BRD9) | 0.1 µM | Fluorescence Recovery After Photobleaching (FRAP) |
| U2OS (BRD7) | 1 µM | Fluorescence Recovery After Photobleaching (FRAP) | |
| Anti-proliferative Activity (EC50) | EOL-1 (AML) | 800 nM | CellTiter-Glo |
Data sourced from multiple references.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on published information and standard laboratory practices.
Isothermal Titration Calorimetry (ITC)
ITC is utilized to directly measure the binding affinity (Kd) of this compound to its target bromodomains.
Methodology:
-
Protein Preparation: Recombinant human BRD9, BRD7, and CECR2 bromodomain proteins are expressed and purified.
-
Ligand Preparation: this compound is dissolved in a buffer matching the protein solution (e.g., PBS or HEPES-based buffer) to minimize heat of dilution effects.
-
ITC Experiment:
-
The protein solution is loaded into the sample cell of the calorimeter.
-
The this compound solution is loaded into the injection syringe.
-
A series of small, sequential injections of this compound into the protein solution are performed at a constant temperature.
-
The heat released or absorbed during the binding reaction is measured after each injection.
-
-
Data Analysis: The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
References
The Role of BI-9564 in Modulating the BAF Chromatin Remodeling Complex: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of BI-9564, a potent and selective small molecule inhibitor of the bromodomain-containing protein 9 (BRD9), a key subunit of the BAF (SWI/SNF) chromatin remodeling complex. This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of gene expression and its therapeutic targeting in oncology and other diseases.
Introduction to the BAF Complex and its Therapeutic Relevance
The mammalian SWI/SNF complex, also known as the BAF complex, is a multi-subunit ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression by altering the structure of chromatin.[1][2] By repositioning, ejecting, or restructuring nucleosomes, the BAF complex modulates the accessibility of DNA to transcription factors and other regulatory proteins.[3][4]
Mutations in the genes encoding subunits of the BAF complex are found in approximately 20% of all human cancers, highlighting its critical role as a tumor suppressor in many contexts.[2][5][6] However, emerging evidence also points to the dependency of certain cancers on the residual activity of the BAF complex, making it a compelling target for therapeutic intervention.[1][3] The BAF complex is composed of a core ATPase subunit (either SMARCA4/BRG1 or SMARCA2/BRM) and a variety of associated proteins, including those containing bromodomains, which are readers of acetylated lysine residues on histones and other proteins.[7][8]
This compound: A Selective Inhibitor of the BRD9 Bromodomain
This compound is a chemical probe that acts as a potent and selective inhibitor of the bromodomain of BRD9.[1][9][10] It also exhibits inhibitory activity against the closely related BRD7, albeit with lower affinity.[1][9][10] BRD9 and BRD7 are integral components of specific BAF complex assemblies.[1] By binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, this compound prevents the BAF complex from tethering to acetylated chromatin, thereby modulating its gene regulatory functions.[10] This targeted inhibition allows for the precise dissection of the role of BRD9-containing BAF complexes in various biological processes and disease states.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data characterizing the potency, selectivity, and cellular activity of this compound.
Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound
| Target | Assay Type | Value | Reference |
| BRD9 | Kd (ITC) | 14 nM | [1][10] |
| BRD7 | Kd (ITC) | 239 nM | [1][10] |
| CECR2 | Kd (ITC) | 258 nM | [1] |
| BRD9 | IC50 (AlphaScreen) | 75 nM | [9][10] |
| BRD7 | IC50 (AlphaScreen) | 3.4 µM | [9] |
| BET Family | IC50 (AlphaScreen) | > 100 µM | [1][9] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Value | Reference |
| EOL-1 (AML) | EC50 (Antiproliferative) | 800 nM | [9] |
| HeLa | FRAP (BRD9 Engagement) | 0.1 µM | [10] |
| HeLa | FRAP (BRD7 Engagement) | 1 µM | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd) of this compound to the bromodomains of BRD9, BRD7, and other off-target proteins.
Methodology:
-
Recombinant bromodomain proteins are purified and dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
The protein solution is loaded into the sample cell of the ITC instrument at a concentration of 10-20 µM.
-
This compound is dissolved in the same ITC buffer and loaded into the injection syringe at a concentration of 100-200 µM.
-
A series of small injections (e.g., 2 µL) of the this compound solution are made into the protein solution at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
The resulting data are fitted to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
AlphaScreen Assay
Objective: To measure the inhibitory concentration (IC50) of this compound on the interaction between bromodomains and acetylated histone peptides.
Methodology:
-
The assay is performed in a 384-well plate in a suitable assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).
-
A biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac) is incubated with streptavidin-coated donor beads.
-
A GST-tagged bromodomain protein (e.g., GST-BRD9) is incubated with anti-GST-coated acceptor beads.
-
Serial dilutions of this compound are added to the wells.
-
The donor and acceptor bead complexes are then mixed in the wells and incubated in the dark.
-
Upon excitation at 680 nm, the donor beads generate singlet oxygen, which diffuses to the acceptor beads if they are in close proximity (i.e., if the bromodomain is bound to the histone peptide).
-
The acceptor beads emit light at 520-620 nm, which is measured.
-
The IC50 value is calculated from the dose-response curve of this compound concentration versus AlphaScreen signal.
Fluorescence Recovery After Photobleaching (FRAP)
Objective: To assess the target engagement of this compound in living cells by measuring the displacement of GFP-tagged BRD9 or BRD7 from chromatin.
Methodology:
-
Cells (e.g., HeLa) are transiently transfected with a plasmid expressing a GFP-tagged bromodomain protein (e.g., GFP-BRD9).
-
The transfected cells are treated with various concentrations of this compound or vehicle control for a defined period (e.g., 1 hour).
-
A small region of interest (ROI) within the nucleus of a GFP-expressing cell is photobleached using a high-intensity laser.
-
The recovery of fluorescence in the bleached ROI is monitored over time by acquiring images at regular intervals.
-
The rate of fluorescence recovery is proportional to the mobility of the GFP-tagged protein. Inhibition by this compound will lead to a faster recovery rate as the inhibitor displaces the GFP-tagged protein from less mobile, chromatin-bound states.
-
The half-maximal effective concentration (EC50) for target engagement can be determined from the dose-response curve of this compound concentration versus the fluorescence recovery rate.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and its impact on BAF complex function.
Caption: Mechanism of this compound action on the BAF complex.
Caption: Experimental workflow for FRAP-based target engagement.
Conclusion
This compound is a valuable chemical tool for studying the biological functions of the BRD9-containing BAF chromatin remodeling complex. Its high potency and selectivity enable the precise interrogation of the role of this complex in health and disease. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers working to understand and therapeutically target epigenetic mechanisms in cancer and other disorders. The continued investigation into the effects of this compound and similar compounds will undoubtedly shed further light on the intricate role of the BAF complex in cellular function and pathology.
References
- 1. opnme.com [opnme.com]
- 2. mdpi.com [mdpi.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Inhibition of the BAF complex causes rapid loss of DNA accessibility | EurekAlert! [eurekalert.org]
- 5. The Many Roles of BAF (mSWI/SNF) and PBAF Complexes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding architecture of cancer-linked BAF protein complexes provides insight into disease | Broad Institute [broadinstitute.org]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Structural Genomics Consortium [thesgc.org]
The Role of BI-9564 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-9564 is a potent and selective small molecule inhibitor of the bromodomains of BRD9 and BRD7, members of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[1][2] Unlike the well-studied BET (Bromodomain and Extra-Terminal) family of proteins, the therapeutic potential of targeting non-BET bromodomains is an emerging area of cancer research. This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on key signaling pathways, and detailed experimental protocols for its investigation in a cancer research setting.
Mechanism of Action
This compound competitively binds to the acetyl-lysine binding pockets of the BRD9 and BRD7 bromodomains, preventing their interaction with acetylated histones and other proteins.[1][2] This disruption of chromatin binding interferes with the function of the BAF complex, a key regulator of gene expression. The inhibition of BRD9 has been shown to be the primary driver of the anti-proliferative effects of this compound in sensitive cancer cell lines.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity, inhibitory concentrations, and cellular effects.
Table 1: Binding Affinity and In Vitro Inhibition
| Target | Kd (nM) | IC50 (nM) | Assay Type | Reference |
| BRD9 | 14 | 75 | Isothermal Titration Calorimetry (ITC) / AlphaScreen | [1][2] |
| BRD7 | 239 | 3400 | Isothermal Titration Calorimetry (ITC) / AlphaScreen | [1][2] |
| BET Family | >100,000 | >100,000 | AlphaScreen | [1][2] |
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | EC50 / IC50 (µM) | Assay Type | Reference |
| EOL-1 | Acute Myeloid Leukemia | 0.8 | CellTiter-Glo | [1][2] |
| MV-4-11 | Acute Myeloid Leukemia | Various concentrations (10 nM-100 μM) tested | ELISA for cMYC | [3] |
| A204 | Rhabdomyosarcoma | 3.55 | CellTiter-Glo | [2] |
Table 3: Selectivity Profile
| Target Class | Number Tested | Activity | Concentration | Reference |
| Kinases | 324 | No significant activity | < 5 µM | [4] |
| GPCRs | 55 | Inhibition >40% for only 2 targets | 10 µM | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a general experimental workflow for its investigation.
Signaling Pathways
Caption: Inhibition of BRD9 by this compound disrupts SWI/SNF complex function.
Caption: this compound modulates multiple oncogenic signaling pathways.
Experimental Workflow
Caption: General workflow for investigating the effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound.
Cell Viability Assay (MTT/CellTiter-Glo)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., EOL-1, MV-4-11, A204)
-
Complete cell culture medium
-
96-well clear or opaque-walled plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range is 0.01 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubate the plates for 48-72 hours.
-
For MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Read the absorbance at 570 nm.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Fluorescence Recovery After Photobleaching (FRAP)
Objective: To confirm the cellular target engagement of this compound by measuring its effect on the mobility of GFP-tagged BRD9.
Materials:
-
U2OS cells (or other suitable cell line)
-
Plasmid encoding GFP-BRD9
-
Transfection reagent
-
Glass-bottom imaging dishes
-
Confocal microscope with FRAP capabilities
-
This compound
Protocol:
-
Seed U2OS cells on glass-bottom imaging dishes.
-
Transfect the cells with the GFP-BRD9 plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24-48 hours for protein expression.
-
Treat the cells with this compound at a desired concentration (e.g., 1 µM) for 1-2 hours prior to imaging. Include a vehicle control.
-
Mount the dish on the confocal microscope and maintain at 37°C and 5% CO2.
-
Identify a cell expressing GFP-BRD9 in the nucleus.
-
Acquire a pre-bleach image of the nucleus.
-
Photobleach a defined region of interest (ROI) within the nucleus using a high-intensity laser.
-
Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence.
-
Analyze the fluorescence recovery curves to determine the mobile fraction and the half-maximal recovery time (t1/2). A faster recovery time in the presence of this compound indicates displacement of GFP-BRD9 from less mobile chromatin-bound states.
Quantitative Real-Time PCR (qPCR)
Objective: To measure the effect of this compound on the expression of target genes (e.g., MYC).
Materials:
-
Cancer cell lines
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., MYC) and housekeeping genes (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Treat cells with this compound at various concentrations for a specific time (e.g., 6, 12, or 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green or TaqMan master mix, primers, and cDNA.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene(s) and compared to the vehicle-treated control.
Western Blotting
Objective: To analyze the effect of this compound on the protein levels of BRD9, downstream targets (e.g., MYC), and apoptosis markers.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD9, anti-MYC, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound as described for qPCR.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Chromatin Immunoprecipitation (ChIP)
Objective: To determine if this compound treatment alters the occupancy of BRD9 at specific gene promoters or enhancers.
Materials:
-
Cancer cell lines
-
This compound
-
Formaldehyde
-
Glycine
-
ChIP lysis and wash buffers
-
Anti-BRD9 antibody and IgG control
-
Protein A/G magnetic beads
-
DNA purification kit
-
qPCR reagents
Protocol:
-
Treat cells with this compound or vehicle control.
-
Crosslink proteins to DNA with formaldehyde.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an anti-BRD9 antibody or an IgG control overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the crosslinks.
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific DNA regions (e.g., MYC promoter) by qPCR.
Conclusion and Future Directions
This compound serves as a valuable chemical probe for elucidating the biological functions of BRD9 and BRD7 in cancer. Its selectivity and in vivo activity make it a promising tool for preclinical studies. The experimental protocols provided in this guide offer a framework for investigating the mechanism of action and therapeutic potential of this compound and other BRD9 inhibitors. Future research should focus on expanding the investigation of this compound to a broader range of solid tumors, exploring potential mechanisms of resistance, and identifying synergistic drug combinations to enhance its anti-cancer efficacy. The continued exploration of non-BET bromodomain inhibitors like this compound holds the potential to uncover novel therapeutic strategies for a variety of malignancies.
References
BI-9564: A Potent and Selective Chemical Probe for Bromodomain-Containing Protein 9 (BRD9)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Bromodomain-containing protein 9 (BRD9), a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology, particularly in acute myeloid leukemia (AML). The development of selective chemical probes is paramount to dissecting its biological functions and validating its therapeutic potential. This technical guide provides a comprehensive overview of BI-9564, a potent and selective small-molecule inhibitor of the BRD9 bromodomain. We detail its discovery, biochemical and cellular activity, and selectivity profile. Furthermore, this guide furnishes detailed experimental protocols for key assays used to characterize this compound and presents diagrams of the pertinent signaling pathways and experimental workflows to facilitate its application in research and drug discovery.
Introduction
The human bromodomain family, comprising 61 domains across 46 proteins, recognizes acetylated lysine residues on histones and other proteins, thereby playing a critical role in the regulation of gene transcription.[1] BRD9 is a component of the SWI/SNF chromatin remodeling complex, which is involved in modulating chromatin structure and gene expression.[2][3] Dysregulation of BRD9 function has been implicated in the pathogenesis of several cancers, including AML, where it is required for the proliferation of leukemia cells.[3][4]
This compound was developed through a collaboration between Boehringer Ingelheim and the Structural Genomics Consortium (SGC) via fragment-based screening and structure-guided design.[1] It serves as a high-quality chemical probe to investigate the biological roles of the BRD9 bromodomain. This guide summarizes the key quantitative data, experimental methodologies, and relevant biological pathways associated with this compound.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the quantitative data for this compound, showcasing its potency, selectivity, and cellular activity.
Table 1: In Vitro Binding Affinity and Inhibitory Potency
| Target | Assay Type | Value | Reference |
| BRD9 | ITC (Kd) | 14 nM | [1][2] |
| AlphaScreen (IC50) | 75 nM | [1][5] | |
| BRD7 | ITC (Kd) | 239 nM | [1][2] |
| AlphaScreen (IC50) | 3.4 µM | [4][5] | |
| CECR2 | ITC (Kd) | 258 nM | [2] |
| BET Family (e.g., BRD4) | AlphaScreen (IC50) | >100 µM | [1][4] |
Table 2: Cellular Activity and Anti-proliferative Effects
| Assay Type | Cell Line | Value | Reference |
| FRAP (BRD9 Target Engagement) | - | 0.1 µM | [1] |
| FRAP (BRD7 Target Engagement) | - | 1 µM | [1] |
| Anti-proliferation (EC50) | EOL-1 (AML) | 800 nM | [1][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to effectively utilize this compound.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand (this compound) to a macromolecule (BRD9), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
Protocol:
-
Protein Preparation: Recombinant human BRD9 bromodomain is purified and dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).[2]
-
Ligand Preparation: this compound is dissolved in the same ITC buffer to the desired concentration. A small amount of DMSO may be used for initial solubilization, with the final concentration kept low (<1%) and matched in the protein solution.
-
ITC Experiment:
-
The sample cell of a microcalorimeter is filled with the BRD9 protein solution (typically 20-50 µM).
-
The injection syringe is filled with the this compound solution (typically 200-500 µM).
-
The experiment is performed at a constant temperature (e.g., 15°C).[2]
-
A series of small injections (e.g., 2-10 µL) of this compound are made into the sample cell.
-
The heat change after each injection is measured.
-
-
Data Analysis: The resulting data are fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, enthalpy (ΔH), and stoichiometry (n).[2]
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to measure the inhibition of protein-protein interactions. In this context, it is used to determine the IC50 of this compound for the interaction between the BRD9 bromodomain and an acetylated histone peptide.
Protocol:
-
Reagents:
-
His-tagged BRD9 bromodomain.
-
Biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac).[6]
-
Streptavidin-coated Donor beads.
-
Anti-His antibody-conjugated Acceptor beads.
-
Assay buffer.
-
-
Assay Procedure:
-
A dilution series of this compound is prepared in the assay buffer.
-
His-tagged BRD9 and the biotinylated histone peptide are added to the wells of a microplate.
-
The this compound dilutions are added to the wells.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
Streptavidin-Donor beads and anti-His-Acceptor beads are added.
-
The plate is incubated in the dark.
-
-
Detection and Analysis:
-
The plate is read on an AlphaScreen-capable plate reader.
-
In the absence of an inhibitor, the binding of BRD9 to the histone peptide brings the Donor and Acceptor beads into proximity, generating a luminescent signal.
-
This compound disrupts this interaction, leading to a decrease in the signal.
-
The IC50 value is calculated by plotting the signal intensity against the inhibitor concentration and fitting the data to a dose-response curve.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells, providing an indication of target engagement by a drug.
Protocol:
-
Cell Preparation: Cells are transfected with a plasmid expressing a fluorescently tagged BRD9 (e.g., GFP-BRD9).
-
Compound Treatment: The transfected cells are treated with this compound at various concentrations (e.g., 0.1 µM for BRD9) or a vehicle control for a specified period.[1]
-
FRAP Experiment:
-
A region of interest (ROI) within the nucleus where the GFP-BRD9 is localized is selected.
-
The fluorescence in the ROI is bleached using a high-intensity laser.
-
The recovery of fluorescence in the bleached ROI is monitored over time by acquiring images at low laser intensity.[7]
-
-
Data Analysis:
-
The fluorescence intensity in the bleached region is measured over time.
-
The rate of fluorescence recovery is determined. A slower recovery in the presence of this compound indicates that the inhibitor is bound to GFP-BRD9, preventing its exchange with unbleached molecules from outside the ROI.
-
The mobile fraction of the protein can also be calculated.
-
AML Cell Proliferation Assay
This assay determines the effect of this compound on the growth of acute myeloid leukemia (AML) cells.
Protocol:
-
Cell Culture: AML cell lines (e.g., EOL-1, MV4-11) are cultured in appropriate media and conditions.[8][9]
-
Assay Setup:
-
Cells are seeded into 96-well plates at a predetermined density.[8]
-
A serial dilution of this compound is prepared and added to the wells.
-
Cells are incubated for a defined period (e.g., 72 hours).
-
-
Viability Measurement:
-
A cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or CellTiter-Glo®) is added to each well.[8]
-
The plate is incubated according to the manufacturer's instructions.
-
The absorbance or luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The data are normalized to the vehicle-treated control cells.
-
The EC50 value, the concentration of this compound that causes 50% inhibition of cell proliferation, is calculated by fitting the data to a dose-response curve.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound and BRD9.
Caption: BRD9 signaling pathway in AML.
Caption: Isothermal Titration Calorimetry workflow.
Caption: Fluorescence Recovery After Photobleaching workflow.
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for the BRD9 bromodomain. Its favorable properties, including high affinity for its target and demonstrated cellular activity, make it an invaluable tool for elucidating the biological functions of BRD9 in health and disease. This guide provides the essential quantitative data and experimental protocols to facilitate its use by researchers in the field of epigenetics and drug discovery. The continued application of this compound and similar probes will undoubtedly accelerate our understanding of the therapeutic potential of targeting the BRD9 bromodomain.
References
- 1. The ncBAF complex regulates transcription in AML through H3K27ac sensing by BRD9 [diagenode.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Fluorescence Recovery after Photobleaching (FRAP) and its Offspring | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - Zhou - Translational Cancer Research [tcr.amegroups.org]
- 9. selleckchem.com [selleckchem.com]
BI-9564: A Technical Whitepaper on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of BI-9564, a potent and selective chemical probe for the bromodomains of BRD9 and BRD7. By elucidating its mechanism of action, summarizing key experimental data, and detailing relevant protocols, this guide serves as a resource for researchers exploring the therapeutic utility of inhibiting these epigenetic readers.
Core Mechanism and Selectivity Profile
This compound is a cell-permeable inhibitor targeting the bromodomains of BRD9 and BRD7, which are integral components of the mammalian SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complex.[1][2] By binding to the acetyl-lysine binding pockets of these bromodomains, this compound disrupts their interaction with acetylated histones, thereby modulating gene transcription.[3] This mechanism of action holds therapeutic potential in oncology and inflammatory diseases where the SWI/SNF complex is implicated.[4]
The selectivity of this compound is a key attribute. It exhibits high affinity for BRD9 and, to a lesser extent, BRD7, while showing minimal activity against the BET (Bromodomain and Extra-Terminal domain) family of proteins (IC50 > 100 µM).[1][5][6] Extensive screening has demonstrated its high selectivity over a broad range of kinases and G protein-coupled receptors.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its potency, selectivity, and cellular activity.
Table 1: In Vitro Potency and Binding Affinity
| Target | Assay Type | Value | Reference |
| BRD9 | IC50 (AlphaScreen) | 75 nM | [4][5][6][8] |
| BRD7 | IC50 (AlphaScreen) | 3.4 µM | [4][5][6][9] |
| BRD9 | Kd (ITC) | 14 nM (14.1 nM) | [1][2][4][5][6][7][8][10][11] |
| BRD7 | Kd (ITC) | 239 nM | [1][2][4][5][6][7][8][10][11] |
| BET Family | IC50 (AlphaScreen) | > 100 µM | [1][5][6] |
Table 2: Selectivity Profile
| Target Family | Number Screened | Notable Off-Targets (and activity) | Reference |
| Bromodomains | 48 | CECR2 (Kd = 258 nM) | [1][6][8] |
| Kinases | 324 | No significant inhibition at < 5 µM | [1][5][8] |
| GPCRs | 55 | M1(h) (75% inhibition at 10 µM), M3(h) (86% inhibition at 10 µM) | [1] |
Table 3: Cellular and In Vivo Activity
| Cell Line/Model | Assay Type | Value | Reference |
| EOL-1 (AML) | EC50 (Cell Proliferation) | 800 nM | [5][6][8] |
| U2OS | FRAP (BRD9 Inhibition) | Active at 100 nM | [4] |
| U2OS | FRAP (BRD7 Inhibition) | Active at 1 µM | [8] |
| Disseminated AML Xenograft Model | In Vivo Efficacy (Oral Dosing) | 180 mg/kg/day | [1][2][5][6][8] |
Table 4: Pharmacokinetic Properties in Mice
| Parameter | Value | Dosing | Reference |
| Oral Bioavailability (F%) | 88% | 20 mg/kg (p.o.) | [1] |
| Cmax | 5400 nM | 20 mg/kg (p.o.) | [1] |
| Tmax | 0.7 h | 20 mg/kg (p.o.) | [1] |
| Clearance (% QH) | 59% | 5 mg/kg (i.v.) | [1] |
| Volume of Distribution (Vss) | 2.1 L/kg | 5 mg/kg (i.v.) | [1] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and typical experimental workflows for its evaluation.
Caption: Mechanism of action of this compound in inhibiting the SWI/SNF complex.
Caption: A generalized workflow for in vitro evaluation of this compound.
Caption: Experimental workflow for an in vivo AML xenograft model.
Experimental Protocols
In Vitro Cell Treatment and Lysis
This protocol is adapted from methodologies used in the initial characterization of this compound.[9]
Objective: To treat a cell line with this compound for subsequent biochemical analysis.
Materials:
-
MV-4-11 cells (or other suitable AML cell line)
-
Growth medium (IMDM, 10% FBS, GlutaMAX, 25 mM HEPES, 0.1% 2-Mercaptoethanol)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell extraction buffer
-
Microcentrifuge tubes
Procedure:
-
Seed 750,000 MV-4-11 cells in 250 µL of growth medium per well in a suitable plate.
-
Add the desired concentration of this compound to each well from the stock solution. A digital dispenser can be used for accurate dosing.
-
Incubate the cells for 2 hours at 37°C and 5% CO2.
-
Collect the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells by resuspending the pellet in 15 µL of cell extraction buffer.
-
Incubate on ice for 30 minutes.
-
Disrupt nucleic acids by sonication.
-
The resulting lysate is ready for downstream applications such as Western blotting or immunoprecipitation.
Fluorescence Recovery After Photobleaching (FRAP) Assay
This protocol provides a general framework for assessing the target engagement of this compound in live cells.[4][8]
Objective: To measure the ability of this compound to displace BRD9 or BRD7 from chromatin.
Materials:
-
U2OS cells stably expressing GFP-BRD9 or GFP-BRD7
-
This compound
-
Confocal microscope with FRAP capabilities
Procedure:
-
Culture the U2OS cells expressing the GFP-fusion protein in a suitable imaging dish.
-
Treat the cells with this compound at the desired concentrations (e.g., 0.1 µM for BRD9, 1 µM for BRD7) for a specified duration.[8]
-
Identify a region of interest (ROI) within the nucleus where the GFP signal is localized.
-
Acquire a baseline fluorescence measurement of the ROI.
-
Photobleach the ROI using a high-intensity laser.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region as unbleached GFP-fusion proteins diffuse into it.
-
Quantify the fluorescence recovery over time to determine the mobile fraction and the half-time of recovery. A significant increase in the mobile fraction or a faster recovery time indicates displacement of the protein from chromatin by this compound.
In Vivo Disseminated AML Xenograft Model
This protocol outlines the key steps for evaluating the in vivo efficacy of this compound.[4][5][8]
Objective: To assess the anti-tumor activity of this compound in a mouse model of acute myeloid leukemia.
Materials:
-
EOL-1 cells stably transduced with a luciferase-expressing vector
-
Immunocompromised mice (e.g., CIEA-NOG)
-
This compound formulated for oral administration
-
Vehicle control
-
Bioluminescence imaging system
Procedure:
-
Inject the luciferase-expressing EOL-1 cells into the tail vein of the mice.
-
Allow for the establishment of disseminated disease, which can be monitored by bioluminescence imaging.
-
Once the tumor burden is established, randomize the mice into treatment and control groups.
-
Administer this compound orally at a dose of 180 mg/kg/day.[5][6][8] The control group receives the vehicle.
-
Continuously assess the tumor load in both groups using bioluminescence imaging.
-
Monitor the survival of the mice in each group.
-
The efficacy of this compound is determined by the reduction in tumor growth and the increase in survival time compared to the control group. A significant survival benefit has been observed with this model.[5]
In Vivo Formulation Preparation
The following are examples of formulations that can be used for in vivo administration of this compound.[5][9]
Example 1: PEG300/Tween-80/Saline Formulation [5]
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the following co-solvents, ensuring each is fully dissolved before adding the next:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. The final solution should be clear.
Example 2: Corn Oil Formulation [9]
-
Prepare a clear stock solution of this compound in DMSO (e.g., 6 mg/mL).
-
For a 1 mL working solution, add 50 µL of the DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly until a uniform suspension is achieved. This solution should be prepared fresh and used immediately.
Note: It is recommended to prepare in vivo working solutions fresh on the day of use.[5]
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Identification of Selective BRD9 Inhibitor via Integrated Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. BI 9564 | Bromodomains | Tocris Bioscience [tocris.com]
- 8. This compound | Structural Genomics Consortium [thesgc.org]
- 9. selleckchem.com [selleckchem.com]
- 10. xcessbio.com [xcessbio.com]
- 11. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to BI-9564 and its Interaction with SWI/SNF Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BI-9564, a potent and selective chemical probe for the bromodomain-containing protein 9 (BRD9), a key subunit of the mammalian SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complex. This document details the mechanism of action of this compound, its quantitative binding affinities, and its effects on cellular signaling pathways. Furthermore, it offers detailed protocols for the key experimental assays used to characterize this inhibitor, intended to serve as a valuable resource for researchers in the fields of epigenetics, oncology, and drug discovery.
Introduction to this compound and the SWI/SNF Complex
The SWI/SNF complex is a multi-subunit ATP-dependent chromatin remodeling machinery that plays a crucial role in regulating gene expression by altering the structure of chromatin.[1][2] By repositioning or evicting nucleosomes, the SWI/SNF complex modulates the accessibility of DNA to transcription factors and other regulatory proteins.[1][2] In humans, there are three main subtypes of SWI/SNF complexes: canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (ncBAF), each with distinct subunit compositions and functions.[3][4]
BRD9 is a defining subunit of the ncBAF complex.[3] Its bromodomain recognizes and binds to acetylated lysine residues on histone tails, thereby targeting the ncBAF complex to specific genomic loci.[5] Dysregulation of SWI/SNF complex function, including aberrant BRD9 activity, has been implicated in various cancers, making its components attractive therapeutic targets.[6][7]
This compound is a potent and selective small molecule inhibitor of the BRD9 bromodomain.[7][8] It was developed as a chemical probe to investigate the biological functions of BRD9 and to validate it as a potential drug target.[9] this compound exhibits high affinity for BRD9 and selectivity over other bromodomain families, including the well-studied BET (Bromodomain and Extra-Terminal domain) family.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, inhibitory concentrations, and cellular effects.
Table 1: Binding Affinity of this compound
| Target | Assay | Kd (nM) | Reference |
| BRD9 | Isothermal Titration Calorimetry (ITC) | 14 | [7] |
| BRD7 | Isothermal Titration Calorimetry (ITC) | 239 | [7] |
| CECR2 | Isothermal Titration Calorimetry (ITC) | 258 | [7] |
Table 2: In Vitro Inhibition by this compound
| Target | Assay | IC50 | Reference |
| BRD9 | AlphaScreen | 75 nM | [5] |
| BRD7 | AlphaScreen | 3.4 µM | [10] |
| BET family | AlphaScreen | > 100 µM | [7] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | Effect | Concentration | Reference |
| U2OS | Fluorescence Recovery After Photobleaching (FRAP) | Inhibition of BRD9 chromatin binding | 100 nM | [9] |
| EOL-1 (AML) | Cell Proliferation | EC50 = 800 nM | [5] | |
| AML Xenograft Model | In vivo efficacy | Tumor growth inhibition | 180 mg/kg (oral) | [7] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the BRD9 bromodomain. This prevents BRD9 from recognizing and binding to acetylated histones, thereby disrupting the recruitment and function of the ncBAF complex at specific genomic locations.
The inhibition of BRD9 and the subsequent disruption of ncBAF function have been shown to impact several key signaling pathways, leading to anti-proliferative and pro-apoptotic effects in certain cancer cell types, particularly Acute Myeloid Leukemia (AML).[7]
Caption: Mechanism of this compound action on the ncBAF complex.
One of the key downstream targets of BRD9 inhibition is the MYC oncogene.[11][12] Inhibition of BRD9 has been shown to lead to the downregulation of MYC expression, a critical driver of proliferation in many cancers.[11][12]
Caption: Impact of BRD9 inhibition on MYC and cellular processes.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions.
Caption: Workflow for determining binding affinity using ITC.
Protocol:
-
Protein and Ligand Preparation:
-
Purified recombinant BRD9 bromodomain is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
The final protein concentration is determined (typically 10-50 µM).
-
This compound is dissolved in the same dialysis buffer to a concentration approximately 10-fold higher than the protein concentration (e.g., 100-500 µM).
-
-
ITC Experiment:
-
The sample cell of the ITC instrument is loaded with the BRD9 protein solution.
-
The injection syringe is filled with the this compound solution.
-
The experiment is performed at a constant temperature (e.g., 25°C).
-
A series of small injections (e.g., 19-20 injections of 2 µL) of the this compound solution are made into the sample cell.
-
-
Data Analysis:
-
The heat change associated with each injection is measured.
-
The integrated heat data are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
AlphaScreen Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions in a high-throughput format.
Caption: Workflow for inhibitor screening using AlphaScreen.
Protocol:
-
Reagent Preparation:
-
Recombinant GST-tagged BRD9 and a biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac) are prepared in assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
A serial dilution of this compound is prepared.
-
-
Assay Procedure:
-
GST-BRD9, the biotinylated histone peptide, and this compound (or DMSO control) are incubated together in a microplate well for a defined period (e.g., 30 minutes) to allow for binding to reach equilibrium.
-
Glutathione-coated acceptor beads are added and incubated to bind the GST-tagged BRD9.
-
Streptavidin-coated donor beads are added and incubated to bind the biotinylated histone peptide.
-
-
Signal Detection and Analysis:
-
The plate is read in an AlphaScreen-compatible plate reader. In the absence of an inhibitor, the binding of BRD9 to the histone peptide brings the donor and acceptor beads into proximity, generating a luminescent signal.
-
This compound competes with the histone peptide for binding to BRD9, thus disrupting the proximity of the beads and causing a decrease in the signal.
-
The IC50 value is determined by plotting the signal intensity against the inhibitor concentration.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells.
Caption: Workflow for assessing protein dynamics using FRAP.
Protocol:
-
Cell Culture and Transfection:
-
U2OS cells are cultured on glass-bottom dishes.
-
Cells are transfected with a plasmid encoding a GFP-BRD9 fusion protein.
-
-
Cell Treatment and Imaging:
-
Transfected cells are treated with this compound at the desired concentration (e.g., 100 nM) or DMSO as a control for a specified time.
-
Cells are imaged using a confocal microscope.
-
-
FRAP Experiment:
-
A few images are acquired before photobleaching to establish the initial fluorescence intensity.
-
A defined region of interest (ROI) within the nucleus is photobleached using a high-intensity laser beam.
-
A time-lapse series of images is acquired at low laser intensity to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
The fluorescence intensity in the ROI is measured over time.
-
The data is normalized to account for photobleaching during image acquisition.
-
A fluorescence recovery curve is generated, from which the mobile fraction of the protein and the half-time of recovery (t1/2) can be calculated. An increase in the mobile fraction and a decrease in t1/2 upon treatment with this compound indicate displacement of GFP-BRD9 from chromatin.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method for assessing target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
Caption: Workflow for CETSA to confirm target engagement.
Protocol:
-
Cell Treatment:
-
Intact cells (e.g., a relevant cancer cell line) are treated with this compound or DMSO vehicle control for a defined period.
-
-
Thermal Denaturation:
-
The cell suspensions are aliquoted and heated to a range of different temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
The cells are lysed (e.g., by freeze-thaw cycles or detergents).
-
The lysate is centrifuged at high speed to separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins.
-
-
Protein Detection and Analysis:
-
The amount of soluble BRD9 in the supernatant is quantified, typically by Western blotting using a BRD9-specific antibody.
-
The band intensities are quantified and plotted against the corresponding temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates stabilization of BRD9 upon inhibitor binding, confirming target engagement.
-
Conclusion
This compound is a valuable chemical probe for elucidating the biological roles of BRD9 and the ncBAF complex. Its high potency and selectivity make it a critical tool for studying the consequences of BRD9 inhibition in various cellular contexts. The detailed experimental protocols provided in this guide are intended to facilitate the reproducible and rigorous use of this compound in research settings. Further investigation into the downstream effects of this compound and its potential therapeutic applications, particularly in oncology, is warranted.
References
- 1. Composition and Function of Mutant Swi/Snf Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. portlandpress.com [portlandpress.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. The SWI/SNF complex subunit genes: Their functions, variations, and links to risk and survival outcomes in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
BI-9564: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BI-9564, a potent and selective chemical probe for the bromodomains of BRD9 and BRD7, in cell culture experiments. Detailed protocols for key assays are provided to ensure robust and reproducible results.
Introduction
This compound is a cell-permeable small molecule that serves as a high-affinity inhibitor of the BRD9 bromodomain, with a lesser affinity for the closely related BRD7 bromodomain.[1][2] Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histone tails and other proteins, playing a crucial role in the regulation of gene transcription. BRD9 is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, which is involved in various cellular processes, and its dysregulation has been implicated in several cancers.[3] this compound offers a valuable tool to investigate the biological functions of BRD9 and its role in disease.
Data Presentation
This compound Target Affinity and Potency
| Target | Parameter | Value | Assay |
| BRD9 | Kd | 14 nM | Isothermal Titration Calorimetry (ITC) |
| IC50 | 75 nM | AlphaScreen | |
| BRD7 | Kd | 239 nM | Isothermal Titration Calorimetry (ITC) |
| IC50 | 3.4 µM | AlphaScreen | |
| CECR2 | Kd | 258 nM | Isothermal Titration Calorimetry (ITC) |
| BET Family | IC50 | > 100 µM | AlphaScreen |
Cellular Activity of this compound
| Cell Line | Cancer Type | Parameter | Value | Assay |
| EOL-1 | Acute Myeloid Leukemia (AML) | EC50 | 800 nM | CellTiter-Glo |
| A204 | Rhabdomyosarcoma | IC50 | 3.55 µM | CellTiter-Glo |
| MV-4-11 | Acute Myeloid Leukemia (AML) | Growth Inhibition | Observed | Not specified |
Signaling Pathway
This compound, by inhibiting the acetyl-lysine binding function of BRD9, disrupts the recruitment and activity of the SWI/SNF chromatin remodeling complex at specific gene loci. This leads to alterations in gene expression, impacting downstream signaling pathways implicated in cancer cell proliferation and survival.
This compound inhibits BRD9, disrupting SWI/SNF complex function and key cancer signaling pathways.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution : this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile DMSO to a final concentration of 10 mM.
-
Storage : Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot at room temperature.
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding : Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of complete culture medium per well. Include wells with medium only for background measurement. Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
Compound Treatment : Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent toxicity. Add the desired concentrations of this compound to the wells.
-
Incubation : Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Assay Reagent Preparation : Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation : Equilibrate the 96-well plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization : Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement : Record the luminescence using a plate-reading luminometer.
-
Data Analysis : Subtract the background luminescence from all readings. Plot the cell viability as a percentage of the vehicle-treated control against the log of the this compound concentration to determine the IC₅₀ or EC₅₀ value.
Workflow for assessing cell viability upon this compound treatment.
Western Blot for BRD9 Protein Levels
Materials:
-
Cells treated with this compound or vehicle control
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification : Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation : Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis : Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody against BRD9 (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Washing : Repeat the washing step as in step 8.
-
Detection : Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing : If necessary, strip the membrane and re-probe with a loading control antibody.
Co-Immunoprecipitation (Co-IP) of BRD9 and SWI/SNF Complex
Materials:
-
Nuclear protein extracts from treated cells
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against BRD9 or a component of the SWI/SNF complex (e.g., SMARCA4/BRG1)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Nuclear Extract Preparation : Prepare nuclear extracts from cells treated with this compound or vehicle.
-
Pre-clearing : Pre-clear the nuclear extract by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation : Incubate the pre-cleared lysate with the primary antibody (anti-BRD9 or anti-SWI/SNF component) or control IgG overnight at 4°C with gentle rotation.
-
Bead Binding : Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing : Pellet the beads and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution : Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Analysis : Analyze the eluted proteins by Western blot using antibodies against expected interacting partners (e.g., other SWI/SNF subunits).
Fluorescence Recovery After Photobleaching (FRAP)
FRAP can be used to assess the mobility of fluorescently tagged BRD9 and determine if this compound treatment affects its binding to chromatin.
Materials:
-
Cells stably or transiently expressing a fluorescently tagged BRD9 (e.g., BRD9-GFP)
-
Confocal microscope with a high-power laser for photobleaching
-
This compound
Procedure:
-
Cell Culture : Plate cells expressing fluorescently tagged BRD9 on glass-bottom dishes suitable for live-cell imaging.
-
Treatment : Treat the cells with this compound or vehicle control for the desired time.
-
Image Acquisition Setup : Place the dish on the confocal microscope stage, maintained at 37°C and 5% CO₂. Identify a cell with a suitable expression level of the fluorescent protein.
-
Pre-bleach Imaging : Acquire a few images of the region of interest (ROI) within the nucleus before photobleaching to establish a baseline fluorescence intensity.
-
Photobleaching : Use a high-intensity laser to photobleach the fluorescent proteins within the defined ROI.
-
Post-bleach Imaging : Immediately after bleaching, acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached molecules move into the bleached area.
-
Data Analysis : Measure the fluorescence intensity in the bleached region over time. Correct for photobleaching during image acquisition. Plot the normalized fluorescence intensity versus time to generate a recovery curve. The rate and extent of recovery provide information about the mobility and binding dynamics of the protein. A faster and more complete recovery after this compound treatment would suggest that the inhibitor has displaced BRD9 from its chromatin binding sites.
References
Application Notes and Protocols for Utilizing BI-9564 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of BI-9564, a potent and selective inhibitor of the bromodomains of BRD9 and BRD7, in Western blot experiments. These guidelines are intended to assist researchers in accurately assessing the impact of this compound on its direct targets and key downstream signaling pathways.
Introduction
This compound is a small molecule inhibitor that selectively targets the bromodomains of BRD9 and, with a lower affinity, BRD7.[1][2][3] These proteins are integral components of the mammalian SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[1][4] By binding to the acetyl-lysine binding pockets of these bromodomains, this compound disrupts their interaction with acetylated histones, leading to alterations in chromatin structure and gene transcription. This inhibitory action has been shown to modulate the expression of key oncogenes and tumor suppressors, making this compound a valuable tool for cancer research and drug development.
The primary downstream pathways affected by this compound inhibition include the c-Myc and p53 signaling axes. Inhibition of BRD9 has been linked to the downregulation of c-Myc, a critical regulator of cell proliferation and metabolism. Conversely, the inhibition of BRD7 can lead to the stabilization and activation of the tumor suppressor p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.
This application note provides a comprehensive guide to utilizing Western blotting to investigate these effects, from cell treatment to data analysis.
Data Presentation
The following tables summarize the key characteristics of this compound and the expected outcomes of its use in a Western blot experiment.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Primary Target | BRD9 Bromodomain | [1][2][4] |
| Secondary Target | BRD7 Bromodomain | [1][2][4] |
| BRD9 IC50 | 75 nM | [2][3] |
| BRD7 IC50 | 3.4 µM | [3] |
| BRD9 Kd | 14 nM | [2][3][4] |
| BRD7 Kd | 239 nM | [2][3][4] |
Table 2: Recommended Antibodies for Western Blot Analysis
| Target Protein | Supplier | Catalog Number | Recommended Dilution |
| BRD9 | Cell Signaling Technology | #58906 (E9R2I) | 1:1000 |
| BRD7 | Cell Signaling Technology | #15125 (D9K2T) | 1:1000 |
| c-Myc | Cell Signaling Technology | #5605 | 1:1000 |
| p21 Waf1/Cip1 | Cell Signaling Technology | #2947 (12D1) | 1:1000 |
| GAPDH | Cell Signaling Technology | #5174 (D16H11) | 1:1000 |
| β-Actin | Cell Signaling Technology | #4970 (8H10D10) | 1:1000 |
Table 3: Expected Quantitative Changes in Protein Expression Following this compound Treatment
| Target Protein | Expected Change | Rationale |
| BRD9 | No significant change in total protein level | This compound inhibits the function of the BRD9 bromodomain, not its expression. |
| BRD7 | No significant change in total protein level | This compound inhibits the function of the BRD7 bromodomain, not its expression. |
| c-Myc | Decrease | Inhibition of BRD9, a component of the SWI/SNF complex, can lead to reduced transcription of the MYC gene. |
| p21 | Increase | Inhibition of BRD7 can lead to the activation of the p53 pathway, which upregulates the expression of p21. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and the general workflow for a Western blot experiment.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cells of interest at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Treatment: The effective concentration of this compound can vary between cell lines. A starting concentration of 1-10 µM is recommended.[5] For example, bone marrow-derived macrophages (BMDMs) have been treated with 3 µM this compound.[5]
-
Vehicle Control: Treat a parallel set of cells with the same volume of DMSO as used for the highest concentration of this compound.
-
-
Incubation: The optimal treatment time to observe changes in downstream protein expression can range from 4 to 24 hours. A time-course experiment is recommended to determine the ideal duration for your specific cell line and target. For BMDMs, a 4-hour stimulation was used following overnight pretreatment.[5]
Cell Lysis and Protein Extraction
-
Harvesting: After treatment, place the cell culture plates on ice.
-
Washing: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA (Radioimmunoprecipitation assay) buffer supplemented with protease and phosphatase inhibitors to the cells.
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[5]
-
-
Scraping and Collection: For adherent cells, use a cell scraper to detach the cells in the lysis buffer. Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
Western Blotting
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the target proteins based on their molecular weights. Run the gel according to standard procedures.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (see Table 2 for recommendations) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the corresponding loading control (e.g., GAPDH or β-Actin) to correct for loading differences.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively use this compound in Western blot experiments. By carefully following these procedures, investigators can reliably assess the impact of this selective BRD9/BRD7 inhibitor on its direct targets and critical downstream signaling pathways, thereby advancing our understanding of its therapeutic potential.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. BRD9 regulates interferon-stimulated genes during macrophage activation via cooperation with BET protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
BI-9564 Immunoprecipitation Protocol: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the immunoprecipitation (IP) of the bromodomain-containing proteins BRD9 and BRD7, utilizing the selective chemical probe BI-9564. These guidelines are intended to assist researchers in studying the cellular functions and protein-protein interactions of BRD9 and BRD7.
Introduction to this compound
This compound is a potent and selective inhibitor of the bromodomains of BRD9 and BRD7.[1][2][3] It serves as a valuable chemical probe for elucidating the biological roles of these proteins in various cellular processes, including chromatin remodeling and gene transcription.[4] this compound exhibits high affinity for BRD9 and a lower affinity for the closely related BRD7, with excellent selectivity over the BET family of bromodomains.[5][6] Its cell permeability and oral bioavailability make it suitable for both in vitro and in vivo studies.[7]
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design.
Table 1: Binding Affinity and Potency of this compound
| Target | Kd (nM, ITC) | IC50 (nM, AlphaScreen) |
| BRD9 | 14[5][6][8][9] | 75[1][2][3][8] |
| BRD7 | 239[5][6][8][9] | 3400 (3.4 µM)[1][2][3] |
| CECR2 | 258[5][6] | Not Tested |
| BET Family | >100,000 (>100 µM)[2][3][8] | >100,000 (>100 µM)[2][3] |
Table 2: Recommended Concentrations for Cellular Assays
| Assay Type | Recommended Concentration | Reference |
| Cellular Target Engagement (FRAP) | 0.1 µM (for BRD9), 1 µM (for BRD7) | [8] |
| General Cellular Use | 300 nM - 1 µM | |
| Anti-proliferative Effect (EOL-1 cells) | EC50 = 800 nM | [2][8] |
Signaling Pathways Involving BRD9 and BRD7
BRD9 and BRD7 are integral components of the SWI/SNF chromatin remodeling complex and have been implicated in various signaling pathways. Understanding these pathways is crucial for interpreting the effects of this compound in cellular contexts.
BRD7 Signaling Pathways
BRD7 has been identified as a tumor suppressor and is involved in several key signaling pathways, including:
-
p53 Pathway: BRD7 can act as a coactivator for some p53 target genes, thereby influencing cell cycle arrest and apoptosis.
-
Insulin Signaling Pathway: BRD7 plays a role in glucose metabolism by regulating the insulin signaling pathway.[1]
-
Wnt/β-catenin Pathway: BRD7 can modulate the Wnt/β-catenin signaling pathway, which is critical for development and disease.
Caption: Overview of key signaling pathways modulated by BRD7.
BRD9 Signaling Pathways
BRD9 is also a component of the SWI/SNF complex and has been linked to several signaling pathways, particularly in the context of cancer:
-
Oxytocin Signaling Pathway: BRD9 has been shown to control the oxytocin signaling pathway in gastric cancer.[5]
-
TGF-β/Activin/Nodal Pathway: BRD9, in a complex with other proteins, regulates the activity of the TGF-β/Nodal/Activin signaling pathways.
-
Androgen Receptor Signaling: BRD9 is a critical regulator of androgen receptor signaling, facilitating prostate cancer progression.
Caption: Key signaling pathways where BRD9 plays a regulatory role.
Experimental Protocol: Immunoprecipitation of Endogenous BRD9/BRD7
This protocol describes the immunoprecipitation of endogenous BRD9 or BRD7 from cultured mammalian cells. This compound can be used as a pre-treatment to investigate its effect on protein-protein interactions.
Materials and Reagents
-
Cell Lines: Human cell line known to express BRD9 and/or BRD7 (e.g., HEK293T, HeLa, or relevant cancer cell lines).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Antibodies:
-
Primary antibody: Rabbit anti-BRD9 or Rabbit anti-BRD7 polyclonal/monoclonal antibody.
-
Negative control: Rabbit IgG.
-
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Wash Buffer: IP Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40).
-
Elution Buffer: 1X SDS-PAGE sample buffer.
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Reagents for Western Blotting: SDS-PAGE gels, transfer buffer, blocking buffer, secondary antibodies, and ECL substrate.
Experimental Workflow
Caption: Step-by-step workflow for BRD9/BRD7 immunoprecipitation.
Detailed Procedure
1. Cell Culture and Treatment: a. Culture cells to 80-90% confluency. b. Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO (vehicle control) for the desired time (e.g., 2-4 hours).
2. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add ice-cold Lysis Buffer to the plate and incubate on ice for 15 minutes. c. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
3. Pre-clearing the Lysate (Optional but Recommended): a. Add 20-30 µL of Protein A/G bead slurry to the cell lysate. b. Incubate for 30-60 minutes at 4°C with gentle rotation. c. Pellet the beads by centrifugation or using a magnetic rack. d. Carefully transfer the supernatant to a new tube.
4. Immunoprecipitation: a. Determine the protein concentration of the lysate. Use 0.5-1.0 mg of total protein for each IP reaction. b. Add the primary antibody (anti-BRD9, anti-BRD7, or IgG control) to the pre-cleared lysate. c. Incubate overnight at 4°C with gentle rotation.
5. Immune Complex Capture: a. Add 30-40 µL of Protein A/G bead slurry to each IP reaction. b. Incubate for 2-4 hours at 4°C with gentle rotation.
6. Washing: a. Pellet the beads and discard the supernatant. b. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.
7. Elution: a. Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. c. Pellet the beads and collect the supernatant containing the eluted proteins.
8. Analysis: a. The eluted samples are now ready for analysis by SDS-PAGE and Western blotting to detect BRD9/BRD7 and any co-immunoprecipitated proteins. b. Alternatively, samples can be prepared for analysis by mass spectrometry to identify novel interacting partners.
Conclusion
This compound is a powerful tool for investigating the cellular functions of BRD9 and BRD7. The provided protocol for immunoprecipitation, in conjunction with the use of this compound, will enable researchers to explore the protein-protein interaction networks of these important chromatin remodeling factors and to understand how these interactions are modulated by a selective inhibitor. This will ultimately contribute to a deeper understanding of the roles of BRD9 and BRD7 in health and disease.
References
- 1. BRD9 antibody (68922-1-Ig) | Proteintech [ptglab.com]
- 2. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. ulab360.com [ulab360.com]
- 6. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptglab.com [ptglab.com]
- 8. Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for BI-9564 In Vivo Dosing and Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the optimal in vivo dosing and administration of BI-9564, a selective inhibitor of the bromodomains of BRD9 and BRD7. The following protocols and data are intended to facilitate preclinical research in acute myeloid leukemia (AML) and other relevant cancer models.
Mechanism of Action and Target Profile
This compound is a potent and selective chemical probe that targets the bromodomains of BRD9 and BRD7, which are components of the non-canonical BAF (ncBAF) and BAF (BRG1/BRM-associated factors) chromatin remodeling complexes, respectively.[1][2] By binding to the acetyl-lysine reading pocket of these bromodomains, this compound disrupts their interaction with acetylated histones, thereby modulating gene transcription.[1][2] In the context of AML, BRD9 has been shown to be essential for sustaining MYC transcription, promoting rapid cell proliferation, and maintaining a block in differentiation.[3] Inhibition of BRD9 with compounds like this compound leads to the suppression of MYC expression and a consequent arrest of proliferation in AML cells.[3]
In Vitro Potency and Selectivity
A summary of the in vitro activity of this compound is presented in the table below. The compound exhibits high affinity for the BRD9 bromodomain and lower affinity for the closely related BRD7.[4] It is highly selective against other bromodomain families, including the BET family (BRD2, BRD3, BRD4).[4]
| Target | Binding Affinity (Kd, nM) | Cellular Activity (EC50, nM) |
| BRD9 | 14.1[5] | 800 (EOL-1 AML cells)[6][7] |
| BRD7 | 239[5] | - |
| BET Family | >100,000 (IC50)[6] | - |
In Vivo Pharmacokinetics and Dosing
This compound displays a favorable pharmacokinetic (PK) profile for in vivo studies, characterized by high oral bioavailability.[4][8] The recommended and tested oral dose for efficacy in a disseminated mouse model of AML is 180 mg/kg.[4][6]
Pharmacokinetic Parameters in Mice
While comprehensive dose-escalation PK data is limited in the public domain, studies at the 180 mg/kg oral dose in non-tumor-bearing mice have demonstrated high systemic exposure.[9]
| Dose (Oral) | AUC0-last (nM·h) | Cmax (nM) | Tmax (h) | Half-life (t1/2) (h) |
| 180 mg/kg | 268,000[9] | Not Reported | Not Reported | Not Reported |
Note: The mean total plasma concentrations of this compound at this dose were found to exceed the in vitro EC50 for EOL-1 cellular proliferation (800 nM) for 20 hours following administration.[9]
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile water or saline
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, a 6 mg/mL stock solution.
-
To prepare the final dosing formulation, first mix 5% DMSO (from the stock solution) with 40% PEG300.
-
Add 5% Tween 80 to the DMSO/PEG300 mixture and mix thoroughly until the solution is clear.
-
Add 50% sterile water or saline to the mixture to reach the final desired concentration.
-
The final formulation should be a clear solution and should be used immediately after preparation.
In Vivo Efficacy Study in a Disseminated AML Xenograft Model
This protocol describes a typical efficacy study using the EOL-1 human AML cell line in immunodeficient mice.
Cell Line:
-
EOL-1 cells engineered to express luciferase for in vivo bioluminescence imaging.
Animal Model:
-
Immunodeficient mice (e.g., NOD/SCID gamma (NSG) or similar strains).
Procedure:
-
Cell Culture and Implantation:
-
Culture EOL-1-luciferase cells under standard conditions.
-
On the day of implantation (Day 0), harvest the cells and resuspend them in a suitable medium (e.g., PBS or serum-free RPMI).
-
Inject 5 x 105 EOL-1 cells intravenously (IV) into the tail vein of each mouse.
-
-
Treatment Schedule:
-
Begin treatment on Day 5 post-cell implantation.
-
Administer this compound orally at a dose of 180 mg/kg, once daily.
-
Prepare a vehicle control solution (e.g., the formulation without this compound) and administer it to the control group.
-
Continue daily treatment as tolerated by the animals. In some studies, treatment has been administered from day 5 to day 17, with a brief interruption if body weight loss exceeds 15%.[1]
-
-
Monitoring Tumor Burden:
-
Monitor tumor progression via bioluminescence imaging (BLI) 2-3 times per week.
-
BLI Procedure:
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal (IP) injection.
-
Anesthetize the mice (e.g., with isoflurane).
-
Acquire images between 8-12 minutes post-luciferin injection, as this is typically the time of peak photon emission.[10]
-
Quantify the bioluminescent signal (photons/second/cm²/steradian) from a defined region of interest.
-
-
-
Endpoint Analysis:
-
The primary endpoint is typically survival. Monitor the mice for signs of morbidity and euthanize them when they reach a predetermined endpoint (e.g., significant weight loss, hind limb paralysis).
-
Calculate the median tumor growth inhibition (TGI) based on the bioluminescence signal at specific time points. A median TGI of 52% on day 18 has been reported for this compound at 180 mg/kg.[4]
-
At the end of the study, tissues such as bone marrow, spleen, and liver can be harvested for further analysis (e.g., flow cytometry to determine the percentage of human CD45+ cells).
-
Visualizations
Signaling Pathway of this compound in AML
References
- 1. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. Pardon Our Interruption [opnme.com]
- 9. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioluminescence imaging enhances analysis of drug responses in a patient-derived xenograft model of pediatric ALL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-9564 Fluorescence Recovery After Photobleaching (FRAP) Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing BI-9564 in Fluorescence Recovery After Photobleaching (FRAP) assays to investigate the cellular activity and target engagement of this potent and selective inhibitor of the BRD9 and BRD7 bromodomains.
Introduction
This compound is a cell-permeable chemical probe that selectively inhibits the bromodomains of BRD9 and BRD7.[1] It serves as a valuable tool for studying the biological functions of these proteins, which are components of the mammalian SWI/SNF chromatin remodeling complex.[2][3] The FRAP assay is a powerful technique to measure the mobility of fluorescently-tagged proteins in living cells. By photobleaching a specific region of interest (ROI) and monitoring the recovery of fluorescence, the dynamics of protein movement and binding to cellular structures can be quantified. When a bromodomain inhibitor like this compound binds to its target, it displaces the bromodomain from its chromatin binding sites, leading to an increase in the mobile fraction of the protein. This change in mobility is readily detectable by FRAP, providing a robust method for confirming the cellular target engagement of the inhibitor.
Mechanism of Action
This compound is a selective inhibitor of the BRD9 and BRD7 bromodomains with IC50 values of 75 nM and 3.4 µM, respectively.[1][4] It binds to BRD9 with a higher affinity (Kd of 14 nM) than to BRD7 (Kd of 239 nM).[2][3][5] This compound is highly selective against other bromodomain families, including the BET family (IC50 > 100 µM).[1] In a cellular context, this compound disrupts the interaction of BRD9 and BRD7 with acetylated histones on the chromatin. This displacement from chromatin increases the diffusion rate of these proteins within the nucleus, a change that can be quantitatively measured using FRAP assays.
Signaling Pathway
BRD9 and BRD7 are integral components of the SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to reposition nucleosomes, thereby altering the accessibility of DNA to transcription factors and other regulatory proteins. The bromodomains of BRD9 and BRD7 recognize and bind to acetylated lysine residues on histone tails, which is a key mechanism for tethering the SWI/SNF complex to specific chromatin regions. By inhibiting this interaction, this compound can modulate the activity of the SWI/SNF complex, consequently influencing gene expression.
References
Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) with BI-9564
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Isothermal Titration Calorimetry (ITC) to characterize the binding of the selective bromodomain inhibitor BI-9564 to its primary targets, BRD9 and BRD7. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction to this compound and Isothermal Titration Calorimetry
This compound is a potent and selective chemical probe that targets the bromodomains of BRD9 and, with lower affinity, BRD7.[1][2][3][4] These proteins are components of the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, which plays a critical role in regulating gene expression.[5][6] By binding to acetylated lysine residues on histones, bromodomains act as "readers" of the epigenetic code.[5] The inhibition of these interactions by small molecules like this compound is a promising therapeutic strategy in various diseases, including cancer.[6][7]
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[8] This method allows for the determination of key thermodynamic parameters of a molecular interaction, including the binding affinity (dissociation constant, Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n).[8] ITC is a label-free, in-solution technique, providing a comprehensive thermodynamic profile of the binding interaction in a single experiment.[8]
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for its primary targets and a known off-target as determined by Isothermal Titration Calorimetry.
| Target | Dissociation Constant (Kd) [nM] | IC50 (AlphaScreen) [nM] | Notes |
| BRD9 | 14[1][2][9] | 75[1][2] | High-affinity primary target. |
| BRD7 | 239[1][2][9] | 3400[2] | Lower affinity compared to BRD9. |
| CECR2 | 258[9] | Not Tested | Identified off-target. |
Signaling Pathway
BRD7 and BRD9 are integral components of distinct SWI/SNF chromatin remodeling complexes. These complexes utilize the energy from ATP hydrolysis to modulate chromatin structure, thereby influencing gene transcription. The bromodomain-containing subunits, like BRD7 and BRD9, are responsible for recognizing and binding to acetylated histones, which serves to anchor the complex to specific genomic loci. The inhibition of this interaction by this compound can disrupt the normal function of these complexes, leading to alterations in gene expression that can impact cell proliferation and survival.
Caption: Role of BRD9/7 in SWI/SNF complex and inhibition by this compound.
Experimental Protocols
This section provides a detailed protocol for determining the binding affinity of this compound to a bromodomain-containing protein (e.g., BRD9) using Isothermal Titration Calorimetry.
Materials and Reagents
-
Protein: Purified recombinant BRD9 or BRD7 bromodomain protein (purity >95%).
-
Inhibitor: this compound small molecule inhibitor.
-
ITC Buffer: A buffer with low ionization enthalpy is recommended. A suitable buffer is 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP. The buffer for the protein and inhibitor solutions must be identical.
-
Solvent: High-purity dimethyl sulfoxide (DMSO) for dissolving this compound.
-
Equipment:
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC, VP-ITC, or equivalent).
-
Degasser for all solutions.
-
High-precision pipettes and sterile, nuclease-free tubes.
-
UV-Vis Spectrophotometer for protein concentration determination.
-
Sample Preparation
Proper sample preparation is critical for obtaining high-quality ITC data.
-
Protein Preparation:
-
Extensively dialyze the purified bromodomain protein against the ITC buffer to ensure precise buffer matching.
-
After dialysis, determine the accurate protein concentration using UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient.
-
-
Inhibitor Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare the final inhibitor solution for the ITC experiment by diluting the stock solution into the final ITC buffer. The final DMSO concentration should be identical in both the protein and inhibitor solutions and should be kept as low as possible (ideally ≤ 5%) to minimize solvent effects.
-
-
Buffer Matching:
-
The final buffer composition for both the protein in the sample cell and the inhibitor in the syringe must be identical, including the concentration of any additives like DMSO.
-
ITC Experimental Workflow
The following diagram illustrates the general workflow for an ITC experiment.
Caption: General workflow for an Isothermal Titration Calorimetry experiment.
ITC Instrument Setup and Titration Parameters
-
Instrument Preparation:
-
Thoroughly clean the sample cell and injection syringe with a detergent solution, followed by extensive rinsing with deionized water and finally with the ITC buffer.
-
Set the experimental temperature (e.g., 25 °C).
-
-
Loading the Calorimeter:
-
Sample Cell: Carefully load the bromodomain protein solution into the sample cell. Typical concentrations range from 10 µM to 50 µM. Avoid introducing air bubbles.
-
Injection Syringe: Load the this compound solution into the injection syringe. The concentration should be approximately 10-fold higher than the protein concentration in the cell (e.g., 100 µM to 500 µM).
-
-
Titration Parameters (Example):
-
Number of Injections: 19-20 injections.
-
Injection Volume: 2 µL per injection.
-
Spacing between Injections: 150 seconds.
-
Stirring Speed: 750 rpm.
-
Reference Power: 10 µcal/sec.
-
Data Analysis
-
Data Integration: The raw ITC data consists of a series of heat-flow peaks corresponding to each injection. Integrate the area under each peak to determine the heat change per injection.
-
Binding Isotherm: Plot the integrated heat data against the molar ratio of the ligand (this compound) to the protein (bromodomain).
-
Model Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument. This fitting will yield the thermodynamic parameters: Kd, ΔH, and n.
-
Control Experiments: To ensure the accuracy of the results, perform control experiments, such as titrating the ligand into the buffer alone, to account for the heat of dilution.
By following these detailed protocols, researchers can obtain high-quality, reproducible ITC data to accurately characterize the binding of this compound to its target bromodomains, providing valuable insights for drug development and the study of epigenetic regulation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Characterization of the Functional Interplay between the BRD7 and BRD9 Homologues in mSWI/SNF Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploiting vulnerabilities of SWI/SNF chromatin remodelling complexes for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pardon Our Interruption [opnme.com]
Application Notes and Protocols for Cell Viability Assay with BI-9564
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-9564 is a potent and selective chemical probe for the bromodomains of BRD9 and BRD7, which are components of the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1][2][3] Bromodomains are epigenetic reader modules that recognize acetylated lysine residues on histones and other proteins, thereby recruiting regulatory complexes to chromatin to modulate gene expression. By competitively binding to the acetyl-lysine binding pockets of BRD9 and BRD7, this compound displaces these proteins from chromatin, leading to the dysregulation of target gene transcription.[1][3] This disruption of chromatin-mediated signaling has been shown to induce anti-proliferative effects in various cancer cell lines, particularly in acute myeloid leukemia (AML).[1][2] These application notes provide a comprehensive guide to conducting a cell viability assay using this compound to assess its cytotoxic and cytostatic effects.
Mechanism of Action of this compound
This compound is a highly selective inhibitor of the BRD9 and BRD7 bromodomains, with a significantly lower affinity for other bromodomain families, including the well-studied BET (Bromodomain and Extra-Terminal domain) family.[1][2] The SWI/SNF complex, to which BRD9 and BRD7 belong, utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby influencing gene transcription.[1] Dysregulation of the SWI/SNF complex is implicated in the development of numerous cancers. This compound's inhibition of BRD9 and BRD7 disrupts the normal function of the SWI/SNF complex, leading to downstream effects on the expression of oncogenes such as MYC, and signaling pathways involving transcription factors like STAT5, ultimately resulting in decreased cell proliferation and viability in susceptible cancer cell lines.[1][2]
Data Presentation
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the available quantitative data on its efficacy.
| Cell Line | Cancer Type | Assay Type | Parameter | Value | Reference |
| EOL-1 | Acute Myeloid Leukemia (AML) | CellTiter-Glo | EC50 | 800 nM | [2] |
| A204 | Rhabdoid Tumor | CellTiter-Glo | IC50 | 3.55 µM | [2] |
| Biochemical Assays | |||||
| BRD9 | - | AlphaScreen | IC50 | 75 nM | [1] |
| BRD7 | - | AlphaScreen | IC50 | 3.4 µM | [2] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: this compound inhibits the recruitment of the BRD9/7-containing SWI/SNF complex to acetylated histones.
Experimental Protocols
Two common and robust methods for assessing cell viability are the MTT assay, a colorimetric assay, and the CellTiter-Glo® Luminescent Cell Viability Assay. Below are detailed protocols for each, adapted for use with this compound.
Experimental Workflow
The general workflow for conducting a cell viability assay with this compound is depicted below.
Caption: A generalized workflow for a cell viability assay using this compound.
Protocol 1: MTT Cell Viability Assay
This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 1 nM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions to the respective wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled sterile plates (to minimize luminescence signal bleed-through)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay, but use opaque-walled 96-well plates suitable for luminescence measurements.
-
-
This compound Treatment:
-
Follow the same procedure as in the MTT assay for preparing and adding the this compound dilutions and controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the EC50 value as described for the MTT assay.
-
References
Application Notes and Protocols for BI-9564 in Chromatin Immunoprecipitation Sequencing (ChIP-seq)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-9564 is a potent and selective chemical probe for the bromodomains of BRD9 and BRD7, components of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[1][2] As an epigenetic reader, BRD9 recognizes acetylated lysine residues on histones and other proteins, thereby recruiting the ncBAF complex to specific genomic loci to regulate gene transcription.[2][3] Dysregulation of BRD9 has been implicated in various cancers, including acute myeloid leukemia (AML) and malignant rhabdoid tumors, making it a compelling target for therapeutic development.[2] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to elucidate the genome-wide binding sites of BRD9 and the impact of its inhibition by this compound on chromatin landscape and gene regulation.
These application notes provide a detailed protocol for utilizing this compound in ChIP-seq experiments, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.
This compound: Mechanism of Action and In Vitro Activity
This compound is a cell-permeable small molecule that competitively binds to the acetyl-lysine binding pocket of the BRD9 and BRD7 bromodomains. This prevents their interaction with acetylated histones and other proteins, leading to the displacement of the ncBAF complex from chromatin and subsequent modulation of target gene expression. This compound exhibits high selectivity for BRD9 and BRD7 over other bromodomain families, including the BET family.[4][5]
Quantitative Data on this compound Activity
| Parameter | Value | Target | Assay |
| Binding Affinity (Kd) | 14 nM | BRD9 | Isothermal Titration Calorimetry (ITC) |
| 239 nM | BRD7 | Isothermal Titration Calorimetry (ITC) | |
| Inhibitory Concentration (IC50) | 75 nM | BRD9 | AlphaScreen |
| 3.4 µM | BRD7 | AlphaScreen | |
| Cellular Activity | Disrupts BRD9-chromatin binding at 0.1 µM | BRD9 | Fluorescence Recovery After Photobleaching (FRAP) |
| Disrupts BRD7-chromatin binding at 1 µM | BRD7 | Fluorescence Recovery After Photobleaching (FRAP) | |
| Antiproliferative Activity (EC50) | 800 nM | EOL-1 (AML cell line) | CellTiter-Glo |
This compound in BRD9 Signaling
BRD9, as a core subunit of the ncBAF complex, plays a crucial role in modulating chromatin accessibility and gene expression. The inhibition of BRD9 by this compound can impact various signaling pathways. The following diagram illustrates the mechanism of this compound in inhibiting BRD9 function.
Caption: Mechanism of this compound action on the BRD9-containing ncBAF complex.
Detailed Protocol: this compound Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol is adapted from general ChIP-seq procedures and optimized for studying the effect of the bromodomain inhibitor this compound on BRD9 chromatin occupancy. The protocol is designed for approximately 1 x 107 cells per ChIP sample.
Materials
-
Cell Culture: Appropriate cell line (e.g., AML cell line like MV4-11 or a cell line with known BRD9 dependency).
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM).
-
Fixation: 37% Formaldehyde, 2.5 M Glycine.
-
Buffers and Reagents:
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.2% NP-40, protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)
-
ChIP Dilution Buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS, protease inhibitors)
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
RNase A
-
Magnetic beads (Protein A/G)
-
Anti-BRD9 antibody (ChIP-grade)
-
IgG control antibody (ChIP-grade)
-
-
Equipment:
-
Sonicator (e.g., Bioruptor)
-
Magnetic rack
-
Thermomixer or water bath
-
Qubit or other DNA quantification system
-
Real-time PCR machine
-
Experimental Workflow Diagram
Caption: Experimental workflow for this compound ChIP-seq.
Step-by-Step Procedure
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 0.1 - 1 µM) or DMSO as a vehicle control for a specified time (e.g., 2, 6, or 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.[6]
-
-
Cross-linking:
-
Add formaldehyde to a final concentration of 1% to the cell culture medium.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Sonication:
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.
-
Pellet the nuclei and resuspend in Nuclear Lysis Buffer.
-
Sonicate the chromatin to obtain fragments of 150-500 bp. Optimization of sonication conditions is critical for successful ChIP.
-
-
Immunoprecipitation:
-
Dilute the sonicated chromatin with ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with anti-BRD9 antibody or IgG control overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specifically bound proteins.
-
Perform a final wash with TE Buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by incubating at 65°C for at least 6 hours or overnight.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Quantify the purified DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and input DNA samples according to the manufacturer's protocol (e.g., NEBNext Ultra II DNA Library Prep Kit).
-
Perform high-throughput sequencing.
-
Data Presentation and Analysis
Quantitative data from ChIP-seq experiments can provide insights into the genome-wide effects of this compound. Below are examples of how to structure and present such data.
Table 1: BRD9 Peak Distribution Following this compound Treatment
| Genomic Feature | BRD9 Peaks (DMSO) | BRD9 Peaks (this compound) | Fold Change |
| Promoter-TSS | 10,500 | 3,200 | -3.28 |
| Intron | 8,700 | 2,800 | -3.11 |
| Intergenic | 9,300 | 3,100 | -3.00 |
| Exon | 1,200 | 400 | -3.00 |
| TTS | 600 | 200 | -3.00 |
| Total Peaks | 30,300 | 9,700 | -3.12 |
Note: Data are hypothetical and for illustrative purposes, based on expected outcomes from published studies on bromodomain inhibitors.
Table 2: Changes in H3K27ac Signal at BRD9 Binding Sites
| BRD9 Peak Region | Average H3K27ac Signal (DMSO) | Average H3K27ac Signal (this compound) | p-value |
| Promoter-proximal | High | Significantly Reduced | < 0.001 |
| Promoter-distal (Enhancers) | High | Significantly Reduced | < 0.001 |
Note: Loss of BRD9 has been shown to lead to bidirectional changes in H3K27ac, and the specific effect may be locus-dependent.[7]
Conclusion
This document provides a comprehensive guide for utilizing the selective BRD9/BRD7 inhibitor this compound in ChIP-seq experiments. The detailed protocol, along with the structured data tables and diagrams, offers a framework for researchers to investigate the role of BRD9 in chromatin biology and the therapeutic potential of its inhibition. Successful execution of these experiments will contribute to a deeper understanding of the epigenetic mechanisms driving various diseases and aid in the development of novel therapeutic strategies.
References
- 1. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of the BRD1 interaction network and its impact on mental disorder risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Resolving BI-9564 Solubility Challenges: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with BI-9564 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective inhibitor of the BRD9 and BRD7 bromodomains, which are components of the SWI/SNF chromatin remodeling complex.[1][2] It is a valuable tool for studying the biological functions of these proteins in various contexts, including cancer.[3] Like many small molecule inhibitors that target hydrophobic binding pockets, this compound is a lipophilic compound with poor aqueous solubility.[1] This presents a challenge for in vitro and in vivo experiments that require the compound to be dissolved in aqueous buffers or cell culture media.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[2] Ethanol can also be used, although the achievable concentration is typically lower than with DMSO. For specific applications, 1eq. HCl with gentle warming has also been reported as a solvent.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A3: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate out of the solution. To mitigate this, it is advisable to make intermediate dilutions in DMSO before the final dilution into the aqueous medium.[4]
Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?
A4: To avoid solvent-induced toxicity, the final concentration of DMSO in cell culture media should generally be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[4] It is crucial to include a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound DMSO stock to aqueous buffer or media.
This is a common problem stemming from the low aqueous solubility of this compound. The following workflow can help troubleshoot and resolve this issue.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Solubility Data
The solubility of this compound can vary slightly between suppliers and batches. The following table summarizes publicly available data.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 3 - 18 | 8.48 - 50.93 | Moisture can reduce solubility.[5] |
| Ethanol | 2 - 16 | ~5.66 - 45.27 | May require ultrasonic assistance. |
| 1eq. HCl | 3.53 | 10 | Requires gentle warming. |
| DMF | 5 | ~14.15 | |
| DMF:PBS (pH 7.2) (1:1) | 0.5 | ~1.41 | |
| Water | Insoluble | Insoluble |
Note: The molecular weight of this compound is 353.41 g/mol . Concentrations in mM are calculated based on this value.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 3.53 mg of this compound.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[5]
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
-
Serial Dilution (Recommended): Prepare a series of intermediate dilutions of your high-concentration DMSO stock solution using fresh DMSO.
-
Final Dilution: Slowly add the final DMSO-diluted this compound to your pre-warmed (37°C) aqueous buffer or cell culture medium while gently vortexing or swirling. Do not add the aqueous solution to the DMSO stock.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is non-toxic to your cells (e.g., ≤ 0.1%).
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation. If cloudiness appears, you may need to lower the final concentration of this compound.
Protocol 3: Formulation for In Vivo Studies (Example)
For animal studies, a co-solvent system is often necessary to maintain solubility and bioavailability.
-
Prepare Stock: Start with a clear, high-concentration stock solution of this compound in DMSO (e.g., 8.3 mg/mL).
-
Co-solvent Addition: In a sterile tube, add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.
-
Surfactant Addition: Add Tween-80 to the mixture and mix again until the solution is clear.
-
Aqueous Phase: Slowly add saline to the organic mixture to reach the final desired volume and concentration.
-
Example Formulation: A final formulation might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6] This formulation has been reported to yield a clear solution of at least 0.83 mg/mL.[6]
-
Administration: It is recommended to prepare this working solution fresh on the day of use.
This compound Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the bromodomains of BRD9 and BRD7. These proteins are key components of the non-canonical SWI/SNF (also known as ncBAF) chromatin remodeling complex.[7][8] This complex utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby regulating gene expression.[9] By binding to the bromodomains, this compound prevents the recruitment of the SWI/SNF complex to acetylated histones on chromatin, which in turn modulates the transcription of target genes involved in processes like cell proliferation and survival.[10]
Caption: Mechanism of action for the BRD9/BRD7 inhibitor this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. The genetic alteration spectrum of the SWI/SNF complex: The oncogenic roles of BRD9 and ACTL6A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Gene - BRD9 [maayanlab.cloud]
- 8. researchgate.net [researchgate.net]
- 9. Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
how to prevent BI-9564 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of BI-9564 in cell culture media.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound in your cell culture medium can appear as visible particles, cloudiness, or a film at the bottom of the culture vessel. This can adversely affect your experiments by altering the effective concentration of the inhibitor and potentially inducing cellular stress. This guide provides a systematic approach to identify and resolve these issues.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Frequently Asked Questions (FAQs)
Q1: What are the solubility properties of this compound?
This compound is a small molecule inhibitor with limited aqueous solubility. Its solubility in common laboratory solvents is summarized in the table below.
| Solvent | Maximum Concentration | Reference |
| DMSO | 20 mM (7.07 mg/mL) | |
| DMF | 5 mg/mL | [1] |
| Ethanol | 2 mg/mL | [1] |
| 1 eq. HCl | 10 mM (3.53 mg/mL) with gentle warming | |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of small molecules like this compound in aqueous solutions such as cell culture media is often due to several factors:
-
High Final Concentration: Exceeding the solubility limit of this compound in the specific medium formulation.
-
"Salting Out" Effect: When a concentrated DMSO stock of a hydrophobic compound is rapidly diluted in an aqueous environment, the compound can crash out of solution.[2]
-
Temperature Shock: Adding a cold stock solution to warmer media can decrease the solubility of the compound.
-
Media Components: Interactions with components in the cell culture medium, such as salts and proteins, can reduce solubility.[3][4]
-
Low-Quality or Wet DMSO: Using DMSO that has absorbed moisture can reduce its solvating power for hydrophobic compounds.[5][6]
Q3: How can I prepare the this compound stock solution to minimize precipitation upon dilution?
Proper preparation of the stock solution is the first critical step.
-
Use an appropriate solvent: DMSO is the recommended solvent for preparing a concentrated stock solution of this compound.[5][6][1]
-
Ensure complete dissolution: Before further dilution, ensure that this compound is fully dissolved in the stock solution. If you observe any particulates, you can try the following:
-
Use fresh, high-quality DMSO: Use anhydrous (dry) DMSO to prepare your stock solution, as DMSO is hygroscopic and absorbed water can reduce solubility.[5][6]
Q4: What is the best method for diluting the this compound stock solution into my cell culture medium?
The dilution method is crucial to prevent precipitation. A sudden change in solvent polarity is a common reason for a compound to fall out of solution.
Caption: Recommended workflow for diluting this compound stock solution.
Experimental Protocol: Serial Dilution of this compound
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% anhydrous DMSO to a final concentration of 10-20 mM. Ensure it is fully dissolved.
-
Perform intermediate dilutions in DMSO: Instead of adding the concentrated stock directly to your media, make one or more intermediate dilutions in DMSO. For example, if your final desired concentration is 1 µM and your stock is 10 mM, you could make an intermediate dilution to 100 µM in DMSO.
-
Add to media: Pre-warm your cell culture medium to 37°C. While gently swirling the medium, add the final diluted this compound solution dropwise. This gradual introduction helps to prevent localized high concentrations that can lead to precipitation.
-
Keep the final DMSO concentration low: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cell toxicity.[7][8]
Q5: Can the composition of the cell culture medium affect this compound solubility?
Yes, the components of your cell culture medium can influence the solubility of this compound.
-
Serum: The presence of serum proteins, such as albumin in Fetal Bovine Serum (FBS), can sometimes help to solubilize hydrophobic compounds.[3][4] If you are working in serum-free conditions, you may experience more issues with precipitation.
-
pH: While less common for many inhibitors, significant deviations from the optimal pH of the medium (typically 7.2-7.4) can affect the charge state of a compound and its solubility.
Q6: How can I determine the maximum soluble concentration of this compound in my specific experimental setup?
If you continue to experience precipitation, it is advisable to determine the empirical solubility limit of this compound in your specific cell culture medium and under your experimental conditions.
Experimental Protocol: Determining Empirical Solubility
-
Prepare a dilution series: In your complete cell culture medium, prepare a series of this compound concentrations, starting from a concentration where you do not observe precipitation and increasing incrementally.
-
Incubate: Incubate the prepared media under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a few hours.
-
Visual Inspection: Carefully inspect each concentration for any signs of precipitation (cloudiness, visible particles). A light microscope can be used for more sensitive detection.
-
Determine the limit: The highest concentration that remains clear is your empirical solubility limit. It is recommended to work at or below this concentration in your experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. captivatebio.com [captivatebio.com]
troubleshooting unexpected results in BI-9564 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing BI-9564 in their experiments. The information is tailored for scientists and professionals in drug development engaged in studies involving this selective BRD9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the bromodomain of BRD9, a component of the mammalian SWI/SNF chromatin remodeling complex.[1][2][3] Its mechanism of action involves binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, which prevents its interaction with acetylated histones and other proteins. This disruption of BRD9's "reader" function alters gene expression and can impact cellular processes like proliferation and differentiation.[3]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for BRD9 over other bromodomains, including the closely related BRD7 and members of the BET (Bromodomain and Extra-Terminal domain) family.[1][2] While it shows some affinity for BRD7 and CECR2 in biochemical assays, the cellular effect on CECR2 at a concentration of 1 µM has not been observed.[1][2]
Q3: What are the known downstream effects of this compound treatment?
Inhibition of BRD9 by this compound has been shown to modulate the expression of genes involved in several signaling pathways. For instance, in acute myeloid leukemia (AML) cells, this compound treatment can downregulate genes related to proliferation, such as MYC targets.[4] In gastric cancer cells, BRD9 has been implicated in regulating the oxytocin signaling pathway. Furthermore, BRD9 has been shown to regulate genes involved in immune responses.[5]
Q4: Is there a negative control compound available for this compound experiments?
Yes, a structurally similar but inactive compound is often used as a negative control in experiments with this compound to help distinguish on-target from off-target effects. It is recommended to verify the availability and use of a specific negative control with the compound supplier.
Troubleshooting Unexpected Results
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Lower than expected potency (higher IC50 value) in cellular assays compared to biochemical assays.
-
Possible Cause 1: Poor cell permeability.
-
Troubleshooting: While this compound is designed to be cell-permeable, different cell lines can have varying levels of compound uptake.[6] Consider increasing the incubation time or using a different cell line known to be sensitive to bromodomain inhibitors.
-
-
Possible Cause 2: Compound instability or degradation.
-
Troubleshooting: Ensure proper storage of the compound as recommended by the supplier. Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles.[7] Test the stability of this compound in your specific cell culture medium over the time course of the experiment.
-
-
Possible Cause 3: High protein binding in culture medium.
-
Troubleshooting: The presence of serum in the culture medium can lead to protein binding, reducing the effective concentration of the inhibitor. Consider performing experiments in serum-free or low-serum conditions for a short duration, if compatible with your cell line.
-
-
Possible Cause 4: Cell line insensitivity.
-
Troubleshooting: The cellular context is crucial for the activity of bromodomain inhibitors.[8] The target pathway may not be active or essential in your chosen cell line. Confirm the expression of BRD9 in your cell line and consider using a cell line known to be dependent on BRD9 signaling, such as certain AML cell lines.[1]
-
Issue 2: High variability between replicate wells in cell-based assays.
-
Possible Cause 1: Inconsistent cell seeding.
-
Troubleshooting: Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Allow plates to sit at room temperature for a short period before placing them in the incubator to ensure even cell distribution.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Troubleshooting: Evaporation from the outer wells of a microplate can lead to increased compound concentration and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile PBS or media.
-
-
Possible Cause 3: Compound precipitation.
-
Troubleshooting: Visually inspect the wells under a microscope after adding the compound to check for any precipitation. If precipitation occurs, you may need to adjust the final solvent concentration or use a different formulation.[9]
-
Issue 3: Discrepancy between data from different assay formats (e.g., ITC vs. cellular proliferation).
-
Possible Cause 1: Different experimental conditions.
-
Troubleshooting: Biochemical assays like Isothermal Titration Calorimetry (ITC) measure direct binding affinity in a purified system, while cellular assays measure a functional outcome in a complex biological environment.[10] Factors such as cellular uptake, metabolism, and off-target effects can influence the results of cellular assays. It is important to interpret the data from each assay within its own context.
-
-
Possible Cause 2: Indirect cellular effects.
-
Troubleshooting: The observed effect in a cellular assay may be a downstream consequence of BRD9 inhibition and not a direct measure of binding. Consider using a more direct cellular target engagement assay, such as Fluorescence Recovery After Photobleaching (FRAP), to confirm that this compound is interacting with BRD9 in live cells.[1]
-
Data Presentation
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Target | Assay Type | Kd (nM) | IC50 (nM) |
| BRD9 | ITC | 14 | - |
| BRD7 | ITC | 239 | - |
| CECR2 | ITC | 258 | - |
| BRD9 | AlphaScreen | - | 75 |
| BRD7 | AlphaScreen | - | 3400 |
| BET Family | AlphaScreen | - | >100,000 |
Data compiled from multiple sources.[1][2][11]
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value (nM) |
| EOL-1 (AML) | Cell Proliferation | EC50 | 800 |
| U2OS | FRAP (BRD9) | Inhibition | ~90% at 100 nM |
| U2OS | FRAP (BRD7) | Inhibition | ~90% at 1000 nM |
Data compiled from multiple sources.[1][11]
Experimental Protocols
1. Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted from the manufacturer's instructions and is suitable for assessing the effect of this compound on cell proliferation.
-
Materials:
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Cells in culture.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
-
Procedure:
-
Seed cells into the opaque-walled multiwell plates at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plates for the desired experimental duration (e.g., 72 hours).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
2. Isothermal Titration Calorimetry (ITC)
This protocol provides a general framework for measuring the binding affinity of this compound to a purified bromodomain protein.
-
Materials:
-
Purified BRD9 protein (or other bromodomain of interest).
-
This compound solution.
-
ITC instrument.
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
-
Procedure:
-
Dialyze the purified protein against the ITC buffer to ensure buffer matching.
-
Prepare the this compound solution in the same dialysis buffer. The final DMSO concentration should be identical in both the protein and inhibitor solutions and kept as low as possible.
-
Degas both the protein and inhibitor solutions immediately before the experiment.
-
Load the protein solution into the sample cell of the ITC instrument (typically at a concentration of 10-20 µM).
-
Load the this compound solution into the injection syringe (typically at a concentration 10-fold higher than the protein concentration).
-
Set up the ITC experiment with appropriate parameters (e.g., temperature, injection volume, spacing between injections).
-
Perform a control titration of the inhibitor into the buffer alone to determine the heat of dilution.
-
Run the binding experiment by titrating the inhibitor into the protein solution.
-
Analyze the data by subtracting the heat of dilution from the binding data and fitting the resulting isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH).
-
3. Fluorescence Recovery After Photobleaching (FRAP)
This protocol describes a general method to assess the target engagement of this compound with BRD9 in live cells.
-
Materials:
-
Cells expressing a fluorescently tagged BRD9 (e.g., GFP-BRD9).
-
Confocal microscope with a high-power laser for photobleaching.
-
This compound solution.
-
-
Procedure:
-
Seed the cells expressing GFP-BRD9 onto glass-bottom dishes suitable for microscopy.
-
Treat the cells with this compound at the desired concentration for an appropriate incubation time. Include a vehicle control.
-
Mount the dish on the confocal microscope stage and maintain physiological conditions (e.g., 37°C and 5% CO2).
-
Identify a region of interest (ROI) within the nucleus of a cell expressing GFP-BRD9.
-
Acquire a few pre-bleach images of the ROI using a low-intensity laser.
-
Photobleach the ROI with a short pulse of a high-intensity laser.
-
Immediately begin acquiring a time-lapse series of images of the ROI using the low-intensity laser to monitor the recovery of fluorescence.
-
Analyze the fluorescence intensity in the bleached region over time. A faster recovery in the this compound-treated cells compared to the control indicates displacement of GFP-BRD9 from chromatin and thus, target engagement.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting BRD9 function.
Caption: A logical workflow for troubleshooting unexpected results in this compound cellular assays.
Caption: Overview of signaling pathways modulated by BRD9 inhibition.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
optimizing the working concentration of BI-9564 for specific cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in determining the optimal working concentration of BI-9564 for specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective chemical probe that inhibits the bromodomains of BRD9 and BRD7.[1][2] Bromodomains are protein modules that recognize acetylated lysine residues on histone tails, playing a crucial role in chromatin remodeling and gene transcription.[3][4] By binding to the bromodomains of BRD9 and BRD7, this compound disrupts their function as "readers" of the epigenetic code, thereby modulating the expression of target genes. It is highly selective for BRD9/7 over the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4).[5][6][7]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: A common starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on published data, a broad concentration range from 10 nM to 100 µM can be initially screened.[1] For many cell lines, anti-proliferative effects are observed in the sub-micromolar to low micromolar range. For example, the EC50 for the human acute myeloid eosinophilic leukemia cell line EOL-1 is approximately 800 nM.[2][6]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[1] This stock solution should be stored at -20°C.[8] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).
Troubleshooting Guide
Issue 1: No observable effect at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Verify the purity and integrity of your this compound stock. If possible, test its activity in a positive control cell line known to be sensitive, such as EOL-1. |
| Low Cellular Permeability | While this compound is cell-permeable, ensure sufficient incubation time for the compound to reach its intracellular target. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal treatment duration. |
| Cell Line Insensitivity | The cell line you are using may not be dependent on BRD9/7 for its proliferation or survival. Consider performing a target engagement assay, such as a Fluorescence Recovery After Photobleaching (FRAP) assay, to confirm that this compound is engaging with BRD9 and BRD7 within the cell.[6][9] |
| Incorrect Concentration Range | Expand your dose-response curve to include higher concentrations. However, be mindful of potential off-target effects at very high concentrations. |
Issue 2: High levels of cell death, even at low concentrations.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final DMSO concentration in your culture medium is non-toxic to your cells. Run a vehicle control with the highest concentration of DMSO used in your experiment. |
| Off-Target Effects | Although this compound is highly selective, at high concentrations, off-target effects can occur. Lower the concentration range in your dose-response experiment. |
| High Cell Line Sensitivity | Your cell line may be exceptionally sensitive to BRD9/7 inhibition. Perform a more granular dose-response experiment with smaller concentration increments at the lower end of the range. |
Issue 3: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Ensure consistent cell seeding density across all wells and experiments. Cell number can significantly impact the apparent IC50 value.[10][11] |
| Inconsistent Incubation Times | Adhere to a strict and consistent incubation time for all experiments. |
| Compound Degradation | Prepare fresh working solutions from your frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. |
| Assay Interference | Some assay reagents can interfere with the compound or the detection method. Consult the assay manufacturer's guidelines for potential sources of interference. |
Experimental Protocols
Protocol 1: Determining the IC50/EC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound.
-
Cell Seeding:
-
Culture your cell line of interest to ~80% confluency.
-
Trypsinize (for adherent cells) and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density. This should be determined empirically for each cell line to ensure logarithmic growth throughout the assay period.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in cell culture medium. A typical starting range would be from 200 µM down to 20 nM (for a final 1X concentration of 100 µM to 10 nM).
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Add an equal volume of the 2X compound dilutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Data Analysis:
-
Read the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50/EC50 value.
-
Protocol 2: Target Engagement Confirmation via Western Blotting for Downstream Effectors
Inhibition of BRD9 can affect the expression of downstream target genes, such as MYC.[4][14][15] This protocol can be used to confirm target engagement by observing changes in the protein levels of a downstream effector.
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a specific duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against a downstream target (e.g., c-MYC) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Compare the levels of the target protein in this compound-treated samples to the vehicle control. A dose-dependent decrease in the target protein would indicate successful target engagement.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Target | Value | Assay |
| IC50 | BRD9 | 75 nM | AlphaScreen |
| IC50 | BRD7 | 3.4 µM | AlphaScreen |
| Kd | BRD9 | 14 nM | ITC |
| Kd | BRD7 | 239 nM | ITC |
Data compiled from multiple sources.[1][2][6]
Table 2: Cellular Activity of this compound in Specific Cell Lines
| Cell Line | Assay | Endpoint | Concentration |
| EOL-1 | Proliferation | EC50 | 800 nM |
| MV-4-11 | Growth Inhibition | - | 10 nM - 100 µM |
| Various AML Cell Lines | Growth Inhibition | - | Selective inhibition observed |
Data compiled from multiple sources.[1][2][7]
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound mechanism of action signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. caymanchem.com [caymanchem.com]
- 8. astorscientific.us [astorscientific.us]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
minimizing off-target effects of BI-9564 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of BI-9564 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective chemical probe that inhibits the bromodomains of BRD9 and, with lower affinity, BRD7.[1][2][3] It is a valuable tool for studying the biological functions of these proteins in the context of the SWI/SNF chromatin remodeling complex.[2][3]
Q2: What are the known off-targets of this compound?
This compound is highly selective for BRD9 and BRD7. The primary off-target with notable affinity is CECR2.[2][3][4] However, cellular assays have shown no significant effect on CECR2 at concentrations up to 1 µM.[2][4] At higher concentrations, some minor inhibition of a few kinases (ACVR1, TGFBR1, ACVR2B) and G-protein coupled receptors (M1(h), M3(h)) has been observed.[2] this compound shows no significant activity against the BET family of bromodomains.[1][3][4]
Q3: What is the recommended concentration range for this compound in cellular assays?
The recommended concentration for observing on-target BRD9 inhibition in cellular assays, such as Fluorescence Recovery After Photobleaching (FRAP), is around 0.1 µM.[4][5] For inhibiting BRD7, a higher concentration of approximately 1 µM is required.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: Is there a negative control available for this compound?
Yes, BI-6354 is the recommended negative control for this compound.[2][3] BI-6354 is structurally related to this compound but has very weak activity against BRD9 and BRD7, making it an excellent tool to confirm that the observed cellular phenotype is due to the inhibition of the intended targets.[2][3]
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cellular assays and provides a logical workflow for troubleshooting.
Issue 1: Unexpected or Inconsistent Cellular Phenotype
You observe a cellular effect that you are unsure is a direct result of BRD9 inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected cellular phenotype.
Detailed Steps:
-
Dose-Response Analysis: Titrate this compound across a wide concentration range in your assay. An on-target effect on BRD9 should correlate with its cellular potency (IC50 of approximately 75 nM).[1]
-
Negative Control Experiment: Repeat the experiment using the negative control compound, BI-6354, at the same concentrations as this compound. If the phenotype is not observed with BI-6354, it strongly suggests the effect is due to BRD9/BRD7 inhibition.[2][3]
-
Orthogonal Inhibition: If available, use a structurally different BRD9 inhibitor. If a similar phenotype is observed, it provides further evidence of an on-target effect.
-
Target Engagement Assay: Directly measure the engagement of this compound with BRD9 in your cells using techniques like a cellular thermal shift assay (CETSA) or FRAP.[4]
Issue 2: Cellular Toxicity Observed
You observe significant cell death or a general decrease in cell health at concentrations intended to inhibit BRD9.
Troubleshooting Workflow:
References
BI-9564 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of BI-9564, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability.[1][2][3][4][5] Under these conditions, it is stable for at least two to four years.[5] For short-term storage, some suppliers suggest that the compound is stable at room temperature for a few weeks during shipping.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO and Ethanol.[3] For long-term storage, it is recommended to prepare aliquoted stock solutions in DMSO and store them at -80°C, which can be stable for up to one year.[6] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to prepare single-use aliquots.[4] For shorter-term storage, solutions in DMSO can be kept at -20°C for up to one to three months.[5][6]
Q3: What is the stability of this compound in aqueous solutions?
A3: this compound is insoluble in water.[3] Therefore, it is not recommended to store this compound in aqueous solutions for extended periods. For cell-based assays, freshly dilute the DMSO stock solution into an aqueous buffer or cell culture medium immediately before use.
Stability and Storage Conditions Summary
| Form | Solvent | Storage Temperature | Duration | Reference |
| Solid | - | -20°C | ≥ 4 years | [7] |
| Solid | - | -20°C | ≥ 2 years | [5] |
| Solid | - | -20°C | 3 years | [6] |
| Solid | - | -20°C | At least 6 months | [4] |
| Solution | DMSO | -80°C | 1 year | [6] |
| Solution | DMSO | -20°C | 1 to 3 months | [5][6] |
Experimental Protocols
Protocol: Assessing the Chemical Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for evaluating the chemical stability of this compound under various storage conditions.
Objective: To determine the degradation of this compound over time at different temperatures and in different solvents.
Materials:
-
This compound
-
HPLC-grade DMSO
-
HPLC-grade Ethanol
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
-
Temperature-controlled storage chambers
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in HPLC-grade DMSO (e.g., 10 mM).
-
Sample Preparation:
-
Solvent Stability: Dilute the stock solution to a final concentration of 1 mM in both DMSO and Ethanol. Aliquot these solutions into separate vials.
-
Temperature Stability: Aliquot the solid this compound into separate vials.
-
-
Storage Conditions:
-
Store the solution aliquots at various temperatures: -80°C, -20°C, 4°C, and room temperature.
-
Store the solid aliquots at -20°C, 4°C, and room temperature.
-
-
Time Points: Analyze the samples at designated time points (e.g., Day 0, Day 7, Day 14, 1 month, 3 months, etc.).
-
HPLC Analysis:
-
At each time point, dilute an aliquot of the stored solution or dissolve a solid sample to a final concentration suitable for HPLC analysis (e.g., 10 µM) in the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the elution profile using a UV detector at the appropriate wavelength for this compound.
-
The stability is assessed by comparing the peak area of the parent this compound compound at each time point to the initial (Time 0) peak area. The appearance of new peaks would indicate degradation products.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Troubleshooting Guide
Issue 1: I am observing precipitation of this compound in my cell culture medium.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium. Although the initial stock is in DMSO, the final concentration of DMSO in the medium may not be sufficient to keep the compound dissolved.
-
Solution:
-
Ensure the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5%) to minimize solvent-induced artifacts, but sufficient to maintain solubility.
-
Try preparing an intermediate dilution of your this compound stock solution in a serum-containing medium before adding it to the final culture volume. The proteins in the serum can sometimes help to stabilize small molecules.
-
Always add the this compound solution to your medium with gentle vortexing or mixing to ensure rapid and even dispersion.
-
Prepare fresh dilutions for each experiment and do not store this compound in aqueous solutions.
-
Issue 2: My experimental results are inconsistent, and I suspect the activity of this compound is decreasing over time.
-
Possible Cause: The this compound stock solution may have degraded due to improper storage or handling.
-
Solution:
-
Storage: Always store stock solutions at -80°C in tightly sealed vials to prevent evaporation and exposure to moisture.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the main stock solution. Aliquot the stock into single-use vials after the initial preparation.
-
Fresh Solutions: For critical experiments, consider preparing a fresh stock solution from solid this compound.
-
Purity Check: If you suspect degradation, you can assess the purity of your stock solution using analytical techniques like HPLC, as described in the protocol above.
-
Issue 3: I am not observing the expected biological effect of this compound in my experiments.
-
Possible Cause 1: Suboptimal concentration. The effective concentration of this compound can vary significantly between different cell lines and experimental conditions.
-
Solution 1: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.
-
Possible Cause 2: Cell line sensitivity. Not all cell lines are sensitive to the inhibition of BRD9 and BRD7.
-
Solution 2: Confirm that your cell line expresses BRD9 and/or BRD7 and that the pathway you are studying is dependent on their activity. You may want to include a positive control cell line known to be sensitive to this compound.
-
Possible Cause 3: Compound inactivity. The compound itself may be inactive due to degradation.
-
Solution 3: Refer to the troubleshooting steps for decreased activity (Issue 2).
Visualizations
This compound Experimental Workflow
Caption: A typical experimental workflow for using this compound.
Simplified Signaling Pathway of BRD7 and BRD9
Caption: this compound inhibits BRD9 and BRD7, affecting chromatin remodeling.
References
- 1. BRD7, a Novel PBAF-specific SWI/SNF Subunit, Is Required for Target Gene Activation and Repression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BRD7, a subunit of SWI/SNF complexes, binds directly to BRCA1 and regulates BRCA1-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Autofluorescence in Imaging Experiments with BI-9564
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter autofluorescence when using the BRD9/BRD7 inhibitor, BI-9564, in imaging experiments. The following information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective chemical probe that inhibits the bromodomains of BRD9 and BRD7, which are components of the mammalian SWI/SNF chromatin remodeling complex.[1][2][3][4][5] By binding to these bromodomains, this compound disrupts their interaction with acetylated histones, thereby modulating gene expression.[2][6] It is a valuable tool for studying the biological roles of these proteins in various cellular processes and diseases, including cancer.[1][3][5]
Q2: Is this compound known to be autofluorescent?
Currently, there is no direct evidence in the scientific literature to suggest that this compound itself is a significant source of autofluorescence. However, as with any small molecule, it is possible that it may contribute to background fluorescence under certain experimental conditions. It is crucial to perform the proper controls to determine the source of any observed autofluorescence.
Q3: How can I determine if the autofluorescence I'm observing is from this compound?
To ascertain the source of autofluorescence, you should include the following controls in your experiment:
-
Unstained, untreated cells/tissue: This will reveal the endogenous autofluorescence of your sample.
-
Vehicle-treated cells/tissue (without fluorescent labels): This will show if the vehicle (e.g., DMSO) contributes to autofluorescence.
-
This compound-treated cells/tissue (without fluorescent labels): This is the key control to determine if this compound itself is autofluorescent at the concentration you are using.
-
Fully stained sample (without this compound): This will show the signal from your fluorescent probes without any potential interference from the compound.
By comparing the fluorescence intensity across these controls, you can identify the primary source of the background signal.
Troubleshooting Guide
Issue: High background fluorescence is obscuring my signal in this compound treated samples.
High background can arise from the biological sample itself (endogenous autofluorescence), the experimental reagents, or potentially the compound of interest. Here’s a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow for High Background Fluorescence
Caption: A workflow for troubleshooting high background fluorescence.
Quantitative Data Summary: this compound Properties
For your reference, here is a summary of the key binding affinities and cellular concentrations for this compound. Using the lowest effective concentration can help minimize potential off-target effects, including autofluorescence.
| Target | Binding Affinity (Kd) | IC50 | Cellular Activity (FRAP) |
| BRD9 | 14 nM | 75 nM | 0.1 µM |
| BRD7 | 239 nM | 3.4 µM | 1 µM |
Data compiled from multiple sources.[1][2][3][5]
Experimental Protocols
Protocol 1: Control Experiment for Assessing this compound Autofluorescence
Objective: To determine if this compound contributes to background fluorescence at the working concentration.
Methodology:
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Treatment:
-
Group 1 (this compound): Treat cells with the working concentration of this compound in fresh, phenol red-free medium.
-
Group 2 (Vehicle): Treat cells with the equivalent concentration of the vehicle (e.g., DMSO) in fresh, phenol red-free medium.
-
Group 3 (Untreated): Add fresh, phenol red-free medium only.
-
-
Incubation: Incubate for the desired treatment duration.
-
Washing: Wash cells three times with phosphate-buffered saline (PBS).
-
Fixation (Optional but Recommended): Fix cells with an appropriate fixative (e.g., 4% paraformaldehyde). Note that aldehyde-based fixatives can induce autofluorescence.[7][8]
-
Imaging: Acquire images using the same filter sets and exposure times that will be used for the main experiment.
-
Analysis: Compare the fluorescence intensity of the this compound-treated group to the vehicle and untreated groups. A significant increase in fluorescence in the this compound group would suggest the compound is contributing to the background signal.
Protocol 2: General Autofluorescence Reduction by Sodium Borohydride Treatment
Objective: To reduce autofluorescence induced by aldehyde-based fixatives.[8]
Methodology:
-
Fixation and Permeabilization: Perform your standard fixation (e.g., with paraformaldehyde) and permeabilization steps.
-
Washing: Wash the samples thoroughly with PBS.
-
Sodium Borohydride Incubation: Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS. Immerse the samples in this solution and incubate for 30 minutes at room temperature.
-
Washing: Wash the samples three times with PBS for 5 minutes each to remove residual sodium borohydride.
-
Staining: Proceed with your standard immunofluorescence staining protocol (e.g., blocking, antibody incubations).
Signaling Pathway and Experimental Workflow Visualization
This compound Target Pathway
This compound inhibits BRD9 and BRD7, which are components of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering chromatin structure.
Caption: The inhibitory action of this compound on BRD7/9 within the SWI/SNF complex.
General Experimental Workflow with Autofluorescence Check
The following diagram outlines a logical workflow for an imaging experiment that includes steps to check for and mitigate autofluorescence.
Caption: A recommended workflow for conducting imaging experiments while accounting for potential autofluorescence.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
Technical Support Center: Ensuring Complete Washout of BI-9564 in Reversible Studies
Welcome to the technical support center for BI-9564. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in designing and executing experiments that require the complete washout of the reversible BRD9 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent and selective chemical probe that reversibly inhibits the bromodomains of BRD9 and, to a lesser extent, BRD7.[1][2] It binds with high affinity to BRD9, making it a valuable tool for studying the biological functions of this protein.[1]
Q2: Why is ensuring complete washout of this compound important for my experiments?
A2: For reversible inhibitors like this compound, complete washout is crucial when you need to study the biological system in the absence of the inhibitor's effect after a period of treatment. This is essential for "washout" or "reversibility" experiments designed to confirm that the observed phenotype is a direct result of target inhibition and not due to off-target or permanent cellular changes.
Q3: What are the key binding characteristics of this compound that I should consider for a washout experiment?
A3: this compound is a high-affinity, reversible inhibitor. Understanding its binding kinetics is key to designing an effective washout protocol. The provided table summarizes the key quantitative data for this compound.
Quantitative Data Summary for this compound
| Parameter | Target | Value | Assay Type | Reference |
| Dissociation Constant (Kd) | BRD9 | 14 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| BRD7 | 239 nM | Isothermal Titration Calorimetry (ITC) | [1] | |
| IC50 | BRD9 | 75 nM | AlphaScreen | [3] |
| BRD7 | 3.4 µM | AlphaScreen | [2] | |
| In Vivo Mean Residence Time | Mouse | 0.6 hours | In vivo DMPK | [4] |
Troubleshooting Guide: Ensuring Complete Washout
This guide addresses common issues encountered when attempting to ensure the complete removal of this compound from cell cultures or biochemical assays.
Issue 1: Incomplete Washout - Persistent Inhibition After Washout Steps
Possible Causes:
-
Insufficient Wash Duration or Volume: Due to its high affinity, this compound may require more extensive washing than lower-affinity inhibitors.
-
Compound Sequestration: The compound may accumulate in cellular compartments or bind non-specifically to plastics or proteins, leading to a slow release back into the medium.
-
Cell Density Too High: A high cell density can limit the efficiency of diffusion and removal of the inhibitor from the local environment of all cells.
Solutions:
-
Optimize Wash Protocol:
-
Increase the number of wash steps (e.g., from 3 to 5).
-
Increase the volume of wash buffer for each step (e.g., use 10 mL for a 10 cm dish).
-
Increase the duration of each wash step, including a gentle agitation or rocking, to allow for dissociation.
-
-
Incorporate a "Chase" Step: After the initial washes, incubate the cells in a larger volume of fresh, inhibitor-free medium for a period (e.g., 1-2 hours) before proceeding with the experiment. This allows for the dissociation of tightly bound inhibitor.
-
Reduce Cell Density: Plate cells at a lower density to ensure efficient exchange of media and removal of the inhibitor.
-
Use of a "Sink": In biochemical assays, the inclusion of a large excess of the purified target protein or a known binding partner in the wash buffer can help to "soak up" any residual free inhibitor. For cellular assays, adding a small percentage of serum to the wash buffer can sometimes aid in sequestering lipophilic compounds.
Issue 2: Difficulty in Confirming Complete Washout
Possible Cause:
-
The functional assay used to assess the reversal of inhibition is not sensitive enough to detect low levels of residual inhibitor.
Solutions:
-
Use a Highly Sensitive Functional Assay: Choose a downstream assay that is known to be robustly and sensitively affected by BRD9 inhibition. (See Experimental Protocols section for examples).
-
Directly Measure Target Re-engagement: Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used to visualize the re-binding of a fluorescently-tagged BRD9 to chromatin after inhibitor washout.
-
Perform a Time-Course Experiment: After washout, collect samples at multiple time points to observe the kinetics of the functional recovery. A gradual return to baseline is indicative of successful washout.
Experimental Workflow for a Washout Study
References
Technical Support Center: Interpreting Ambiguous Data from BI-9564 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting potentially ambiguous data from experiments involving the BRD9/7 inhibitor, BI-9564.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a potent and selective chemical probe that inhibits the bromodomains of BRD9 and BRD7.[1][2] It acts as a competitive inhibitor, binding to the acetyl-lysine binding pocket of these proteins and preventing them from interacting with acetylated histones on the chromatin.[3] This disrupts their role in chromatin remodeling and gene transcription. It is important to note that this compound is not a BET (Bromodomain and Extra-Terminal domain) inhibitor and shows no significant activity against BET family members like BRD4.[2][4][5][6]
2. What are the known binding affinities and potencies of this compound?
The binding affinity and potency of this compound vary between its primary targets. The compound binds to BRD9 with a higher affinity than to BRD7.[4][5][6]
| Target | Binding Affinity (Kd, ITC) | Cellular Activity (FRAP) | IC50 (AlphaScreen) |
| BRD9 | 14 nM[4][5][6] | 0.1 µM[4] | 75 nM[1][2][4] |
| BRD7 | 239 nM[4][5][7] | 1 µM[4] | 3.4 µM[1][2] |
| CECR2 | 258 nM[4][5][6] | No inhibition at 1 µM[4][5][6] | Not Tested |
3. What are the known off-target effects of this compound?
This compound is a highly selective inhibitor. The primary off-target bromodomain identified is CECR2, though this interaction has not been observed to have a functional consequence in cellular assays at concentrations up to 1 µM.[4][5][6] Screening against a large panel of kinases (324) and GPCRs (55) revealed no significant off-target activity at concentrations typically used for in vitro experiments.[4][5][6]
4. Is there a recommended negative control for this compound experiments?
Yes, BI-6354 is available as a negative control for in vitro experiments. It has a similar chemical structure but exhibits very weak potency for BRD9 and BRD7 and no activity against BRD4.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected cellular response.
Possible Cause 1: Suboptimal Compound Concentration. The cellular potency of this compound differs for BRD9 and BRD7.[4] Ensure the concentration used is sufficient to inhibit the target of interest in your specific cell type.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your cell line and assay. Start with a broad range of concentrations (e.g., 10 nM to 10 µM).
Possible Cause 2: Cell-Type Specificity. The anti-proliferative effects of this compound have been shown to be selective for certain cancer cell lines, such as the EOL-1 acute myeloid leukemia (AML) cell line (EC50 = 800 nM).[2][4] Not all cell lines will be sensitive to BRD9/7 inhibition.
-
Recommendation: Before initiating large-scale experiments, test the sensitivity of your chosen cell line to this compound. If no effect is observed, consider if BRD9 or BRD7 are key regulators in your biological system.
Possible Cause 3: Compound Solubility and Stability. this compound is typically dissolved in DMSO.[1] Poor solubility or degradation can lead to a lower effective concentration.
-
Recommendation: Ensure the DMSO stock is fresh and that the final concentration of DMSO in your cell culture media is not toxic to your cells (typically <0.1%). When preparing working solutions, ensure the compound is fully dissolved.[1]
Experimental Workflow for Optimizing this compound Treatment
References
Improving Reproducibility of BI-9564 Experimental Results: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing the potent BET inhibitor BI-9564, achieving consistent and reproducible experimental outcomes is paramount. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to address common challenges encountered during experimentation. Detailed experimental protocols and structured data tables are also provided to facilitate accurate and comparable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the bromodomain-containing protein 9 (BRD9) and, to a lesser extent, bromodomain-containing protein 7 (BRD7).[1][2][3] It functions by binding to the acetyl-lysine binding pockets of these bromodomains, thereby disrupting their interaction with acetylated histones and preventing the recruitment of transcriptional machinery to target genes.[2] A key downstream effect of this inhibition is the suppression of oncogenes such as MYC.[4][5]
Q2: What is the recommended solvent and storage for this compound?
A2: For in vitro experiments, this compound should be dissolved in fresh, high-quality dimethyl sulfoxide (DMSO).[6] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] For in vivo studies, specific formulations in vehicles like corn oil or a mixture of DMSO, PEG300, Tween-80, and saline may be required.[1][6]
Q3: How can I be sure my this compound compound is active?
A3: The activity of your this compound stock can be validated by performing a dose-response experiment in a known sensitive cell line, such as the acute myeloid leukemia (AML) cell line EOL-1, and measuring the half-maximal effective concentration (EC50) for cell proliferation.[1] Additionally, you can assess the on-target effect by measuring the downregulation of a known target gene, like MYC, via RT-qPCR after a short incubation period (e.g., 2-4 hours).[4][6]
Q4: Are there known off-target effects for this compound?
A4: this compound is highly selective for BRD9 and BRD7.[2][3] However, a minor off-target effect has been observed against CECR2, though this was not apparent in cellular assays at typical working concentrations.[2][3] It shows minimal activity against a large panel of kinases and G-protein coupled receptors.[1][3] To mitigate concerns about off-target effects, it is advisable to use the lowest effective concentration and consider validating key findings with a structurally different BRD9 inhibitor.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected cell viability inhibition.
-
Possible Cause:
-
Suboptimal cell culture conditions: Inconsistent cell seeding density, poor cell health, or contamination can significantly impact results.
-
Compound inactivity: Improper storage or handling of this compound can lead to its degradation.
-
Cell line resistance: The chosen cell line may have intrinsic or acquired resistance to BET inhibitors.[7]
-
-
Troubleshooting Steps:
-
Standardize cell culture practices: Ensure consistent cell passage numbers, seeding densities, and media conditions. Regularly test for mycoplasma contamination.
-
Verify compound activity: Test your this compound stock on a sensitive control cell line.
-
Optimize experimental parameters: Perform a dose-response curve and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.
-
Investigate resistance mechanisms: If resistance is suspected, consider exploring mechanisms such as altered BRD4 expression or activation of bypass signaling pathways.[7]
-
Issue 2: Lack of MYC downregulation after this compound treatment.
-
Possible Cause:
-
Insufficient treatment time or concentration: The effect on gene expression can be transient.[4]
-
Cell-type specific regulation of MYC: Not all cell lines exhibit MYC regulation that is sensitive to BET inhibition.[4]
-
Technical issues with RT-qPCR: Poor RNA quality, inefficient reverse transcription, or suboptimal primer design can lead to inaccurate results.
-
-
Troubleshooting Steps:
-
Perform a time-course experiment: Analyze MYC expression at multiple time points (e.g., 1, 4, 8, and 24 hours) to capture the optimal window of downregulation.[4]
-
Confirm MYC dependency: Review literature to determine if MYC is a known downstream target of BRD9/7 in your cell model.
-
Validate RT-qPCR assay: Ensure high-quality, intact RNA is used. Run appropriate controls, including a no-reverse-transcriptase control and validate primer efficiency.
-
Issue 3: High variability in experimental replicates.
-
Possible Cause:
-
Inaccurate pipetting: Small variations in the volume of cells, media, or drug solution can lead to significant differences.
-
Edge effects in multi-well plates: Wells on the perimeter of a plate are prone to evaporation, which can concentrate the drug and affect cell growth.
-
Uneven drug distribution: Failure to properly mix the drug in the well can lead to localized areas of high and low concentration.
-
-
Troubleshooting Steps:
-
Use calibrated pipettes and proper technique: Ensure accurate and consistent liquid handling.
-
Minimize edge effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
Ensure thorough mixing: After adding this compound, gently mix the contents of each well by trituration or by using an orbital shaker.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | Value | Assay |
| IC50 | BRD9 | 75 nM | Biochemical Assay |
| BRD7 | 3.4 µM | Biochemical Assay | |
| BET Family | > 100 µM | Biochemical Assay | |
| Kd | BRD9 | 14 nM | Isothermal Titration Calorimetry (ITC) |
| BRD7 | 239 nM | Isothermal Titration Calorimetry (ITC) | |
| EC50 | EOL-1 (AML) | 800 nM | Cell Proliferation Assay |
This data is compiled from published sources.[1][2]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment (for adherent cells).
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in media).
-
Treatment: Remove 50 µL of media from each well and add 50 µL of the 2X drug dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: RT-qPCR for MYC Gene Expression
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound or vehicle control for the determined time.
-
RNA Isolation: Wash cells with ice-cold PBS and lyse the cells directly in the plate using a suitable lysis buffer (e.g., TRIzol). Proceed with RNA extraction according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with random primers or oligo(dT) primers.
-
qPCR: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and validated primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative expression of MYC using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
Protocol 3: Western Blot for Protein Expression
-
Sample Preparation: Following treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-c-Myc) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: this compound inhibits BRD9/7, preventing MYC gene transcription.
Caption: Experimental workflow for assessing this compound effects.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. pnas.org [pnas.org]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of BI-9564 and BI-7273 Selectivity
In the landscape of chemical biology and drug discovery, the precise targeting of proteins is paramount. This guide provides a detailed comparison of the selectivity profiles of two prominent bromodomain inhibitors, BI-9564 and BI-7273. Both compounds are recognized for their potent inhibition of the bromodomain-containing protein 9 (BRD9), a component of the SWI/SNF chromatin remodeling complex implicated in certain cancers. However, their selectivity, particularly concerning the closely related BRD7, and their broader off-target profiles, exhibit critical differences relevant to their application in research and therapeutic development.
Potency and Selectivity Profile
This compound is characterized as a highly potent and selective inhibitor of BRD9.[1][2] In contrast, BI-7273 acts as a potent dual inhibitor of both BRD7 and BRD9.[3][4] This fundamental difference in their selectivity is a key determinant in the choice of compound for specific biological investigations.
The selectivity of this compound for BRD9 over BRD7 is significant, with a more than 10-fold difference in binding affinity.[5] BI-7273, while also a potent BRD9 inhibitor, demonstrates comparable high affinity for BRD7.[6][7] Both compounds exhibit excellent selectivity against the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4), with IC50 values greater than 100 µM.[5][8]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro binding affinities (Kd) and inhibitory concentrations (IC50) of this compound and BI-7273 against various bromodomains.
Table 1: Binding Affinity (Kd) determined by Isothermal Titration Calorimetry (ITC)
| Compound | Target Bromodomain | Kd (nM) |
| This compound | BRD9 | 14[5][8][9] |
| BRD7 | 239[5][8][9] | |
| CECR2 | 258[1][8] | |
| BI-7273 | BRD9 | <1 - 15[3][4] |
| BRD7 | <1[3] | |
| CECR2 | 88 - 187[3][4] | |
| FALZ | 850[3] |
Table 2: Inhibitory Concentration (IC50) determined by AlphaScreen
| Compound | Target Bromodomain | IC50 (nM) |
| This compound | BRD9 | 75[5][8] |
| BRD7 | 3400[5][8] | |
| BET Family | >100,000[5] | |
| BI-7273 | BRD9 | 19[3][4][6][7] |
| BRD7 | 117[3][4][6][7] | |
| BRD4-BD1 | >100,000[4] |
Off-Target Profile
Comprehensive screening against a broad panel of kinases and G-protein coupled receptors (GPCRs) has been conducted for both inhibitors.
This compound:
-
Kinases: Screened against 324 kinases, with only 3 (ACVR1, TGFBR1, ACVR2B) showing greater than 40% inhibition, with IC50 values all above 5 µM.[1]
-
GPCRs: Screened against 55 GPCRs, with only M1(h) and M3(h) showing significant inhibition (75% and 86% respectively) at a concentration of 10 µM.[1]
BI-7273:
-
Kinases: Screened against 31 kinases, with 3 (ACVR1, TGFBR1, ACVR2B) showing greater than 43% inhibition at 10 µM, with IC50 values all greater than 3.5 µM.[3][4]
Experimental Methodologies
The determination of the selectivity profiles of this compound and BI-7273 relies on a suite of robust biochemical and biophysical assays.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the heat change that occurs when two molecules interact. This allows for the direct determination of the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.
-
Protocol: A solution of the inhibitor is titrated into a solution containing the target bromodomain protein in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured. The resulting data is fitted to a binding model to determine the Kd.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to measure the inhibition of protein-protein interactions. It is a highly sensitive method for determining the half-maximal inhibitory concentration (IC50) of a compound.
-
Protocol: The assay involves the use of donor and acceptor beads that are brought into proximity when a biotinylated histone peptide binds to a GST-tagged bromodomain protein. Upon excitation, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. An inhibitor that disrupts the bromodomain-histone interaction will prevent this signal generation. The IC50 is calculated from the dose-response curve of the inhibitor.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to assess the mobility of fluorescently labeled molecules within a living cell. In the context of these inhibitors, it is used to demonstrate target engagement in a cellular environment.
-
Protocol: A specific region of a cell expressing a fluorescently tagged bromodomain protein is photobleached using a high-intensity laser. The recovery of fluorescence in the bleached region is monitored over time. In the presence of an effective inhibitor that displaces the bromodomain from chromatin, the recovery rate is expected to increase due to the higher mobility of the unbound protein.
Visualizing the Selectivity and Mechanism
The following diagrams illustrate the selectivity profiles and the general mechanism of action of these bromodomain inhibitors.
Caption: Comparative selectivity of this compound and BI-7273 for BRD9 and BRD7.
Caption: Workflow for determining in vitro selectivity of bromodomain inhibitors.
Caption: Simplified signaling pathway showing the inhibitory action of this compound/BI-7273.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. opnme.com [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Structural Genomics Consortium [thesgc.org]
- 9. rndsystems.com [rndsystems.com]
The Right Control for the Right Target: A Comparative Guide to Using BI-6354 as a Negative Control for the BRD9 Inhibitor BI-9564
For researchers in epigenetics and drug discovery, the use of well-characterized chemical probes and their corresponding negative controls is paramount for rigorous and reproducible scientific findings. This guide provides a detailed comparison of BI-9564, a potent and selective inhibitor of the BRD9 bromodomain, and its structurally related negative control, BI-6354. Understanding the distinct biochemical and cellular activities of these compounds is crucial for designing experiments that yield clear and interpretable results.
This compound is a valuable tool for interrogating the biological functions of BRD9, a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1] To ensure that the observed cellular effects of this compound are due to the specific inhibition of BRD9 and not off-target activities or compound-specific artifacts, a negative control is essential. BI-6354 has been designed and validated for this purpose, exhibiting minimal affinity for BRD9 and other bromodomains.
Biochemical Profile: A Tale of Two Affinities
The striking difference in the biochemical profiles of this compound and BI-6354 underscores their respective roles as a potent inhibitor and a negative control. This compound binds to the BRD9 bromodomain with high affinity, while BI-6354 shows negligible binding. This differential activity has been quantified using various biophysical and biochemical assays.
| Parameter | This compound | BI-6354 | Assay Method |
| BRD9 Binding Affinity (Kd) | 14 nM | Not Determined | Isothermal Titration Calorimetry (ITC) |
| BRD9 Inhibition (IC50) | 75 nM | > 50,000 nM (>50 µM) | AlphaScreen |
| BRD7 Inhibition (IC50) | 3,400 nM | Not Determined | AlphaScreen |
| BET Family Inhibition (IC50) | > 100,000 nM (>100 µM) | No Potency | AlphaScreen |
Cellular Activity: On-Target Engagement vs. Inertness
The disparity in biochemical affinity translates directly to their performance in cellular assays. This compound effectively engages BRD9 in cells, leading to downstream biological consequences, such as the inhibition of proliferation in certain cancer cell lines. In contrast, BI-6354 is designed to be inactive in cellular systems at concentrations where this compound elicits a clear phenotype.
| Assay | This compound | BI-6354 |
| Cellular BRD9 Engagement (FRAP) | Active at 0.1 µM | Inactive |
| EOL-1 AML Cell Proliferation (EC50) | 800 nM | Not Active |
Signaling Pathway Context: The Role of BRD9 in Chromatin Remodeling
This compound exerts its effects by inhibiting the acetyl-lysine binding function of the BRD9 bromodomain. BRD9 is a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to reposition nucleosomes, thereby altering chromatin accessibility and regulating gene expression. By blocking the interaction of BRD9 with acetylated histones, this compound can modulate the recruitment and function of the ncBAF complex at specific genomic loci.
Caption: Inhibition of BRD9 by this compound blocks its interaction with acetylated histones.
Experimental Design: A Workflow for Validating On-Target Effects
To rigorously demonstrate that the cellular phenotype observed with this compound is a direct consequence of BRD9 inhibition, a comparative experimental workflow including BI-6354 is essential.
Caption: A workflow comparing this compound, BI-6354, and a vehicle control.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. Below are outlines for key assays used to characterize this compound and BI-6354.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Materials:
-
Purified recombinant BRD9 bromodomain protein.
-
This compound and BI-6354 compounds.
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
-
Procedure:
-
Dialyze the BRD9 protein against the ITC buffer.
-
Dissolve the compounds in the same ITC buffer.
-
Load the BRD9 protein (e.g., 20 µM) into the sample cell of the calorimeter.
-
Load the compound (e.g., 200 µM) into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL) at a constant temperature (e.g., 25°C).
-
Record the heat changes after each injection.
-
Analyze the data by integrating the heat pulses and fitting to a suitable binding model to determine the thermodynamic parameters.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to measure molecular interactions in a high-throughput format. It is commonly used to determine the IC50 of inhibitors.
-
Materials:
-
GST-tagged BRD9 protein.
-
Biotinylated histone H4 peptide (acetylated).
-
Glutathione donor beads.
-
Streptavidin acceptor beads.
-
This compound and BI-6354 compounds.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
-
Procedure:
-
In a 384-well plate, add the GST-BRD9 protein, biotinylated histone peptide, and varying concentrations of the test compound.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Add glutathione donor beads and incubate.
-
Add streptavidin acceptor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is generated when the donor and acceptor beads are brought into proximity by the protein-peptide interaction.
-
Plot the signal against the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy-based technique to measure the dynamics of fluorescently labeled molecules in living cells. It can be used to assess the target engagement of a compound by measuring changes in protein mobility.
-
Materials:
-
U2OS cells (or other suitable cell line).
-
Expression vector for GFP-tagged BRD9.
-
This compound and BI-6354 compounds.
-
Confocal microscope with a high-power laser for photobleaching.
-
-
Procedure:
-
Transfect U2OS cells with the GFP-BRD9 expression vector.
-
Treat the transfected cells with this compound, BI-6354, or a vehicle control (DMSO) for a defined period.
-
Identify a region of interest (ROI) within the nucleus of a GFP-expressing cell.
-
Acquire pre-bleach images of the ROI.
-
Use a high-intensity laser to photobleach the GFP signal within the ROI.
-
Acquire a time-series of images to monitor the recovery of fluorescence in the bleached ROI as unbleached GFP-BRD9 molecules diffuse into the area.
-
Measure the fluorescence intensity in the ROI over time and calculate the mobile fraction and the half-time of recovery (t1/2). A faster recovery indicates increased mobility of the protein, suggesting displacement from chromatin by the inhibitor.
-
By employing BI-6354 as a negative control alongside this compound in these and other relevant assays, researchers can confidently attribute the observed biological effects to the specific inhibition of BRD9, thereby advancing our understanding of its role in health and disease.
References
Validating the On-Target Effects of BI-9564: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate the on-target effects of BI-9564, a potent and selective inhibitor of the BRD9 bromodomain. We offer a comparative analysis with other relevant inhibitors, detailed experimental protocols, and visual workflows to facilitate robust and reliable target validation in your research.
Introduction to this compound
This compound is a chemical probe that selectively targets the bromodomains of BRD9 and, to a lesser extent, BRD7.[1][2] Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression. BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, which is implicated in various cancers.[1][3] Validating that the observed cellular effects of this compound are a direct consequence of its interaction with BRD9 is critical for interpreting experimental results and advancing drug discovery efforts.
This guide will compare this compound with other known bromodomain inhibitors, including the dual BRD7/9 inhibitor BI-7273, the selective BRD9 inhibitor I-BRD9, and the pan-BET family inhibitor JQ1.
Comparative Analysis of Bromodomain Inhibitors
The following table summarizes the key biochemical and cellular activities of this compound in comparison to other widely used bromodomain inhibitors.
| Inhibitor | Target(s) | Binding Affinity (Kd, nM) | In Vitro Potency (IC50, nM) | Key Features | Negative Control |
| This compound | BRD9 , BRD7 | BRD9: 14[4][5][6] BRD7: 239[4][5][6] | BRD9 (AlphaScreen): 75[7] BRD7 (AlphaScreen): 3400[7] | High selectivity for BRD9 over BRD7 and other bromodomain families, including BETs (>100 µM).[7] Cell-permeable and suitable for in vivo studies.[4][5][6] | BI-6354[4][5][6] |
| BI-7273 | BRD9, BRD7 | BRD9: <1 BRD7: <1 | BRD9 (AlphaScreen): 19 BRD7 (AlphaScreen): 117 | Potent dual inhibitor of BRD9 and BRD7.[8] | BI-6354[8] |
| I-BRD9 | BRD9 | - | BRD9 (TR-FRET): ~200 | One of the first selective inhibitors developed for BRD9. | - |
| JQ1 | BRD2, BRD3, BRD4, BRDT (BET family) | BRD4(1): ~50 | BRD4(1) (AlphaScreen): 77[9] | Potent pan-inhibitor of the BET family of bromodomains.[9] Widely used as a tool compound to study BET protein function. | (-)-JQ1 |
Experimental Protocols for On-Target Validation
To rigorously validate the on-target effects of this compound, a multi-pronged approach employing biochemical, cell-based, and downstream functional assays is recommended.
Direct Target Engagement in Cells
Confirming that this compound directly interacts with BRD9 in a cellular context is the foundational step in target validation.
CETSA is a powerful technique to monitor drug-target engagement in intact cells. The principle lies in the ligand-induced thermal stabilization of the target protein.[10][11]
Experimental Protocol:
-
Cell Culture and Treatment: Culture a human cell line known to express BRD9 (e.g., AML cell line EOL-1) to 80-90% confluency. Treat cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for 1-2 hours.
-
Heating: Resuspend cells in PBS supplemented with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Carefully collect the supernatant (soluble fraction) and analyze the protein concentration. Normalize the protein concentrations across all samples. Denature the samples and subject them to SDS-PAGE, followed by Western blotting with an antibody specific for BRD9.
-
Data Analysis: Quantify the band intensities for BRD9 at each temperature. A positive on-target effect is indicated by a shift in the melting curve to higher temperatures for the this compound-treated samples compared to the vehicle control, signifying stabilization of BRD9.
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in living cells.[12][13] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein.
Experimental Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with a vector expressing a BRD9-NanoLuc® fusion protein and a vector for a fluorescently tagged histone H3.3 (as a chromatin anchor).
-
Cell Plating: Seed the transfected cells into a 96-well plate.
-
Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to the BRD9 bromodomain. Then, add varying concentrations of this compound or a control compound.
-
BRET Measurement: After a 2-hour incubation, add the Nano-Glo® substrate and measure the luminescence and fluorescence signals using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing concentrations of this compound indicates displacement of the tracer and therefore, on-target engagement.
Chromatin Binding and Displacement
A direct consequence of this compound binding to the BRD9 bromodomain should be its displacement from chromatin.
FRAP measures the mobility of fluorescently tagged proteins in living cells. Inhibition of chromatin binding leads to faster protein mobility and thus, a quicker fluorescence recovery after photobleaching.[14]
Experimental Protocol:
-
Cell Transfection: Transfect U2OS cells with a vector expressing a GFP-BRD9 fusion protein.
-
Cell Treatment: Treat the transfected cells with this compound (e.g., 0.1 µM and 1 µM) or vehicle control for 1-2 hours.[7]
-
Photobleaching: Using a confocal microscope, photobleach a defined region of interest (ROI) within the nucleus of a cell expressing GFP-BRD9 with a high-intensity laser.
-
Image Acquisition: Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence as unbleached GFP-BRD9 molecules diffuse into the ROI.
-
Data Analysis: Measure the fluorescence intensity in the bleached region over time and normalize it to the pre-bleach intensity. A faster fluorescence recovery in this compound-treated cells compared to control cells indicates that the inhibitor has displaced GFP-BRD9 from the less mobile, chromatin-bound state.
Downstream Gene Expression Analysis
Since BRD9 is a component of the SWI/SNF chromatin remodeling complex, its inhibition is expected to alter the expression of a specific set of genes.
RNA-Seq provides a global view of the transcriptional changes induced by this compound.
Experimental Protocol:
-
Cell Treatment: Treat a relevant cell line (e.g., EOL-1) with this compound, its inactive control BI-6354, and a vehicle control for a defined period (e.g., 6, 12, or 24 hours).
-
RNA Extraction and Library Preparation: Isolate total RNA from the cells and prepare sequencing libraries.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and perform differential gene expression analysis. Genes that are significantly up- or down-regulated by this compound but not by the inactive control are likely to be on-target effects.
-
Pathway Analysis: Perform gene ontology and pathway enrichment analysis on the differentially expressed genes to identify the biological processes regulated by BRD9.
BRD9 Signaling Pathway
BRD9, as a component of the non-canonical BAF (ncBAF) SWI/SNF complex, recognizes acetylated histones and recruits the chromatin remodeling machinery to specific genomic loci. This leads to changes in chromatin accessibility and the regulation of gene expression. These target genes are involved in various cellular processes, and their dysregulation has been linked to cancer.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. onesearch.uark.edu [onesearch.uark.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 13. NanoBRET® Bromodomain/Histone Interaction Assays [promega.com]
- 14. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
BI-9564: A Comparative Guide to Bromodomain Cross-Reactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of BI-9564, a potent and selective inhibitor of the BRD9 bromodomain. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways, this document serves as an essential resource for researchers investigating the therapeutic potential and off-target effects of this compound.
Quantitative Cross-Reactivity Profile of this compound
This compound demonstrates high affinity and selectivity for the BRD9 bromodomain. Its cross-reactivity has been extensively evaluated against a panel of other bromodomains, as well as broader panels of kinases and G-protein coupled receptors (GPCRs). The following tables summarize the key quantitative data from these assessments.
Table 1: Binding Affinity and Potency of this compound against Bromodomains
| Target Bromodomain | Binding Affinity (Kd) by ITC (nM) | Potency (IC50) by AlphaScreen (nM) |
| BRD9 | 14 [1][2][3][4][5][6] | 75 [2][4][7] |
| BRD7 | 239[1][2][3][4][5][6] | 3400[2][4][7] |
| CECR2 | 258[1][2][3] | Not Tested |
| BET Family (BRD2, BRD3, BRD4) | >100,000 (by AlphaScreen)[1][3] | >100,000[4] |
Table 2: Selectivity of this compound against a Broader Panel of Proteins
| Protein Family | Number Screened | Key Findings |
| Bromodomains | 48[1][3][5] | Besides BRD7 and CECR2, no other significant off-targets were identified.[1][3] |
| Kinases | 324[1][3][5] | Only 3 kinases (ACVR1, TGFBR1, ACVR2B) showed >40% inhibition at 10 µM, with IC50 values >5 µM.[1][3] |
| GPCRs | 55[1][3][5] | Only M1(h) and M3(h) receptors showed significant inhibition (75% and 86%, respectively) at 10 µM.[1][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cross-reactivity assessment of this compound.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified recombinant bromodomain protein (e.g., BRD9, BRD7, CECR2)
-
This compound compound
-
ITC instrument
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Sample Preparation:
-
Dialyze the purified bromodomain protein against the ITC buffer to ensure buffer matching.
-
Prepare the this compound solution in the final dialysis buffer. It is critical that the buffer for the protein and the ligand are identical.
-
Degas both the protein and ligand solutions to prevent air bubbles.
-
-
Loading the Instrument:
-
Load the bromodomain protein solution (typically 20-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (typically 10-fold higher concentration than the protein) into the injection syringe.
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (typically 20-30) of the this compound solution into the protein-containing cell. The initial injections produce the largest heat changes as the binding sites become saturated.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to measure the inhibition of protein-protein or protein-peptide interactions. In the context of bromodomains, it is used to assess the ability of a compound to disrupt the interaction between a bromodomain and an acetylated histone peptide.
Materials:
-
GST-tagged bromodomain protein
-
Biotinylated acetylated histone peptide
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay buffer
-
This compound compound
-
Microplate reader capable of AlphaScreen detection
Procedure:
-
Reaction Setup:
-
In a 384-well microplate, add the GST-tagged bromodomain protein, the biotinylated acetylated histone peptide, and the this compound compound at various concentrations.
-
Incubate at room temperature to allow for binding to occur.
-
-
Addition of Beads:
-
Add the anti-GST Acceptor beads to the wells. These beads will bind to the GST-tagged bromodomain.
-
Incubate in the dark.
-
Add the Streptavidin-coated Donor beads. These beads will bind to the biotinylated histone peptide.
-
Incubate in the dark.
-
-
Detection:
-
In the absence of an inhibitor, the bromodomain binds to the histone peptide, bringing the Donor and Acceptor beads into close proximity.
-
Excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm.
-
In the presence of an effective inhibitor like this compound, the interaction is disrupted, the beads are not in proximity, and the signal is reduced.
-
-
Data Analysis:
-
The signal intensity is measured using an AlphaScreen-compatible microplate reader.
-
The IC50 value is calculated by plotting the signal intensity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells. It is used to assess the cellular activity of this compound by measuring its ability to displace GFP-tagged bromodomains from chromatin.
Materials:
-
Cells expressing GFP-tagged bromodomain (e.g., GFP-BRD9)
-
Confocal microscope with a high-power laser for photobleaching
-
This compound compound
-
Cell culture reagents
Procedure:
-
Cell Preparation:
-
Culture cells expressing the GFP-tagged bromodomain of interest.
-
Treat the cells with either vehicle control or this compound at the desired concentration and for the desired time.
-
-
Image Acquisition:
-
Identify a region of interest (ROI) within the nucleus where the GFP-tagged protein is localized.
-
Acquire a series of pre-bleach images to establish the baseline fluorescence intensity.
-
-
Photobleaching:
-
Use a high-intensity laser to photobleach the fluorescence within the ROI.
-
-
Post-Bleach Imaging:
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI as unbleached GFP-tagged proteins diffuse into the area.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
The rate of fluorescence recovery is indicative of the mobility of the GFP-tagged protein. In the presence of an effective inhibitor like this compound, the bromodomain is displaced from the relatively immobile chromatin, leading to a faster fluorescence recovery rate.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of this compound's activity, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing the cross-reactivity of this compound.
Caption: Inhibition of the SWI/SNF pathway by this compound in AML.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for detecting chromatin dynamics and screening chromatin relaxer by FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validating BRD9 Inhibition: A Comparative Guide to Secondary Assays for BI-9564 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data and methodologies for validating the inhibition of Bromodomain-containing protein 9 (BRD9) by the chemical probe BI-9564 and its alternatives. This guide focuses on secondary assays crucial for confirming target engagement and cellular activity.
Introduction to BRD9 Inhibition
Bromodomain-containing protein 9 (BRD9), a member of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, has emerged as a promising therapeutic target in various cancers, including synovial sarcoma and acute myeloid leukemia. BRD9 functions as a reader of acetylated lysine residues on histones, playing a critical role in the regulation of gene transcription.[1][2] Its involvement in oncogenic signaling pathways, such as the STAT5 and MYC pathways, has spurred the development of small molecule inhibitors to probe its function and therapeutic potential.[1][2]
This compound is a potent and selective chemical probe for BRD9. Validating the on-target activity of such inhibitors within a cellular context is paramount. This guide explores key secondary assays used to confirm the cellular engagement and functional consequences of BRD9 inhibition by this compound and compares its performance with other notable BRD9 inhibitors: BI-7273, I-BRD9, and LP99.
Mechanism of BRD9 Inhibition and Downstream Signaling
BRD9, as part of the BAF complex, recognizes acetylated histones and recruits transcriptional machinery to specific gene promoters. Inhibition of the BRD9 bromodomain disrupts this interaction, leading to altered gene expression. A key downstream effect of BRD9 activity in certain cancers is the activation of the STAT5 signaling pathway and the subsequent expression of oncogenes like MYC.[1][2]
References
A Comparative Guide to BRD9 Inhibitors: Alternatives to BI-9564
For researchers and drug development professionals investigating the therapeutic potential of targeting Bromodomain-containing protein 9 (BRD9), a key component of the human SWI/SNF chromatin remodeling complex, a nuanced understanding of the available chemical probes is essential. BI-9564 has been a widely used tool compound for elucidating BRD9 function. However, a growing landscape of alternative inhibitors offers distinct potency, selectivity, and physicochemical profiles. This guide provides an objective comparison of this compound with other notable BRD9 inhibitors, supported by experimental data, to aid in the selection of the most appropriate tool for specific research applications.
Quantitative Comparison of BRD9 Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and its key alternatives. The data is compiled from various biochemical and cellular assays, providing a quantitative basis for comparison.
Table 1: In Vitro Potency of BRD9 Inhibitors
| Compound | Assay Type | BRD9 Kd (nM) | BRD9 IC50 (nM) | Reference |
| This compound | ITC | 14.1 | - | [1] |
| AlphaScreen | - | 75 | [2] | |
| BI-7273 | - | 0.75 | - | [3] |
| AlphaScreen | - | 19 | [3][4] | |
| I-BRD9 | - | - | pIC50 = 7.3 | [5] |
| LP99 | ITC | 99 | - | |
| TR-FRET | - | 325 | [2] | |
| "compound 28" | ITC | 68 | - | [6] |
Table 2: Selectivity Profile of BRD9 Inhibitors
| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | Selectivity (BRD9 vs. Target) | Reference |
| This compound | BRD7 | ITC | 239 | - | ~17-fold | [1] |
| BRD4 (BD1) | AlphaScreen | - | >100,000 | >1333-fold | [4] | |
| BI-7273 | BRD7 | - | 0.3 | - | - | [3] |
| BRD7 | AlphaScreen | - | 117 | ~6-fold | [3] | |
| BRD4 (BD1) | AlphaScreen | - | >100,000 | >5263-fold | [4] | |
| I-BRD9 | BRD7 | - | - | - | >200-fold | [5] |
| BET Family | - | - | - | >700-fold | [5] | |
| LP99 | BRD7 | ITC | 909 | - | ~9-fold | |
| "compound 28" | BRD7 | ITC | 368 | - | ~5.4-fold | [6] |
| BRD4(1) | ITC | No binding detected | - | - | [6] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: BRD9 signaling pathway and point of inhibition.
Caption: Experimental workflow for comparing BRD9 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of BRD9 inhibitors.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of an inhibitor to BRD9.
Materials:
-
Purified recombinant BRD9 protein
-
Inhibitor compound
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified BRD9 protein against the ITC buffer overnight at 4°C to ensure buffer matching.
-
Determine the final protein concentration using a reliable method (e.g., UV-Vis spectroscopy).
-
Dissolve the inhibitor in the same ITC buffer to the desired concentration. The inhibitor concentration in the syringe should typically be 10-15 times the protein concentration in the cell.
-
Degas both protein and inhibitor solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment:
-
Load the BRD9 protein solution (typically 20-50 µM) into the sample cell of the calorimeter.
-
Load the inhibitor solution (typically 200-500 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air bubbles from the syringe tip, followed by a series of larger, equal-volume injections (e.g., 2 µL).
-
Allow sufficient time between injections for the signal to return to baseline (e.g., 150-180 seconds).
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change for each injection.
-
Subtract the heat of dilution, determined from a control titration of the inhibitor into the buffer alone.
-
Plot the corrected heat per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To measure the in vitro potency (IC50) of an inhibitor in disrupting the interaction between BRD9 and an acetylated histone peptide.
Materials:
-
GST-tagged BRD9 protein
-
Biotinylated acetylated histone H3 peptide
-
AlphaLISA Glutathione Acceptor beads
-
AlphaScreen Streptavidin Donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.3, 25 mM NaCl, 0.1% Tween 20, 0.1% BSA, 2 mM DTT)
-
Inhibitor compound in DMSO
-
384-well microplate
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
Dispense a small volume (e.g., 150 nL) of the compound solutions into the wells of a 384-well plate.
-
-
Reagent Preparation and Addition:
-
Prepare a master mix containing GST-BRD9 protein (e.g., 4 nM final concentration) and biotinylated histone peptide (e.g., 12 nM final concentration) in assay buffer.
-
Add the master mix to the wells containing the compound.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Bead Addition and Incubation:
-
Prepare a mixture of Glutathione Acceptor beads and Streptavidin Donor beads in assay buffer (e.g., 10 µg/mL each).
-
Add the bead mixture to all wells.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-capable microplate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no protein or peptide) controls.
-
Plot the normalized signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[2]
-
Fluorescence Recovery After Photobleaching (FRAP)
Objective: To assess the cellular target engagement of a BRD9 inhibitor by measuring its ability to displace GFP-tagged BRD9 from chromatin.
Materials:
-
U2OS (or other suitable) cells
-
Expression vector for GFP-tagged BRD9
-
Transfection reagent
-
Inhibitor compound
-
Confocal microscope with a photobleaching laser
Procedure:
-
Cell Culture and Transfection:
-
Culture U2OS cells in appropriate media.
-
Transfect the cells with the GFP-BRD9 expression vector using a suitable transfection reagent.
-
Allow the cells to express the fusion protein for 24-48 hours.
-
-
Compound Treatment:
-
Treat the transfected cells with various concentrations of the BRD9 inhibitor or vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
-
FRAP Experiment:
-
Mount the cells on the confocal microscope.
-
Acquire a pre-bleach image of a selected cell nucleus.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition.
-
Normalize the fluorescence recovery data.
-
Fit the recovery curve to an appropriate model to determine the mobile fraction and the half-time of recovery (t1/2). A faster t1/2 indicates displacement of GFP-BRD9 from chromatin by the inhibitor.[7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of BI-9564: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the BRD9 inhibitor BI-9564 with alternative compounds. It includes a summary of key performance data, detailed experimental protocols for cited assays, and visualizations of relevant biological pathways and workflows.
This compound is a potent and selective chemical probe for the bromodomains of BRD9 and BRD7.[1][2] It was developed through a collaboration between Boehringer Ingelheim and the Structural Genomics Consortium (SGC).[3] As a member of the non-BET (Bromodomain and Extra-Terminal domain) family of bromodomain-containing proteins, BRD9, and its close homolog BRD7, are components of the SWI/SNF chromatin remodeling complex.[2] This complex plays a crucial role in regulating gene expression, and its dysregulation has been implicated in various cancers.[4] This guide aims to provide an independent validation of the published findings on this compound by comparing its performance with other known BRD9 inhibitors.
Comparative Analysis of BRD9 Inhibitors
The following table summarizes the quantitative data for this compound and several alternative BRD9 inhibitors. This allows for a direct comparison of their potency and selectivity across different assays.
| Inhibitor | Target(s) | Assay Type | Potency (BRD9) | Potency (BRD7) | Selectivity (BRD9 vs. BRD7) | Key Off-Targets |
| This compound | BRD9/BRD7 | ITC (Kd) | 14 nM[3] | 239 nM[3] | ~17-fold | CECR2 (Kd = 258 nM)[3] |
| AlphaScreen (IC50) | 75 nM[2] | 3.4 µM[5] | ~45-fold | >100 µM for BET family[3] | ||
| BI-7273 | BRD9/BRD7 | ITC (Kd) | 9 nM[6] | - | More potent and selective for BRD9 than this compound in one study[6] | CECR2[6] |
| AlphaScreen (IC50) | 19 nM | 117 nM | ~6-fold | - | ||
| I-BRD9 | BRD9 | DiscoveRx (Kd) | 1.9 nM[7] | 380 nM[7] | ~200-fold | BRD4-BD1 (Kd = 1400 nM)[7] |
| LP99 | BRD9/BRD7 | ITC (Kd) | 99 nM[8] | 909 nM[8] | ~9-fold | Inactive against a panel of 48 bromodomains at 10 µM[8] |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated.
Caption: BRD9 Signaling Pathway and Inhibition by this compound.
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe LP99 | Chemical Probes Portal [chemicalprobes.org]
A Head-to-Head Comparison of BRD9 Chemical Probes: BI-9564 vs. I-BRD9 vs. LP99
For researchers, scientists, and drug development professionals navigating the landscape of epigenetic modulators, the selection of a high-quality chemical probe is paramount for elucidating the biological functions of bromodomain-containing proteins. This guide provides a comprehensive, data-driven comparison of three prominent chemical probes for Bromodomain-containing protein 9 (BRD9): BI-9564, I-BRD9, and LP99. The objective is to furnish a clear, evidence-based overview of their respective performances, enabling informed decisions for target validation and downstream research.
BRD9, a member of the non-canonical BAF (SWI/SNF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology and inflammatory diseases. The development of potent and selective chemical probes has been instrumental in dissecting its cellular roles. Here, we present a comparative analysis of this compound, I-BRD9, and LP99, focusing on their biochemical affinity, selectivity, and cellular activity.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound, I-BRD9, and LP99, compiled from various studies. These metrics are crucial for evaluating the potency and specificity of each probe.
| Parameter | This compound | I-BRD9 | LP99 | Assay Method |
| BRD9 Binding Affinity (Kd) | 14 nM[1][2][3][4] | Not explicitly reported as Kd | 99 nM[5][6][7] | Isothermal Titration Calorimetry (ITC) |
| BRD9 Inhibition (IC50) | 75 nM[1][3] | pIC50 = 7.3 (~50 nM)[8][9] | 325 nM[5] | AlphaScreen / TR-FRET |
| BRD7 Binding Affinity (Kd) | 239 nM[1][2][3][4] | >200-fold less potent than for BRD9[10][11][12] | 909 nM[6][7] | Isothermal Titration Calorimetry (ITC) |
| BRD7 Inhibition (IC50) | 3.4 µM[3] | Not explicitly reported | Not explicitly reported | AlphaScreen |
| Selectivity over BET family | >100 µM (inactive)[1][2][3][4] | >700-fold vs. BRD4[10][11][12] | Not explicitly reported | AlphaScreen / TR-FRET |
| Cellular Activity (BRD9 Target Engagement) | 0.1 µM[1] | pIC50 = 6.8 (~158 nM)[8] | Low micromolar range[13] | FRAP / NanoBRET |
Table 1: Biochemical and Cellular Potency of BRD9 Chemical Probes. This table provides a direct comparison of the inhibitory constants and binding affinities of this compound, I-BRD9, and LP99 against BRD9 and the closely related BRD7.
| Parameter | This compound | I-BRD9 | LP99 |
| Primary Off-Targets (Bromodomain) | BRD7, CECR2[1][2][4] | Minimal off-targets reported | BRD7[5][6][7] |
| Kinase Panel Selectivity | No significant activity against 324 kinases at <5 µM[1][3] | Not explicitly reported | Not explicitly reported |
| GPCR Panel Selectivity | Inhibition >40% for only 2 out of 55 GPCRs at 10 µM[3] | Not explicitly reported | Inactive against 55 receptors and ion channels at 10 µM[5] |
| Negative Control Available | Yes (BI-6354)[2][4] | Not explicitly reported | Yes (enantiomer (2S, 3R)-LP99)[5] |
| Oral Bioavailability | Yes[2][4] | Not explicitly reported | Not explicitly reported |
Table 2: Selectivity and Pharmacological Profile. This table outlines the broader selectivity profile of the probes against other protein families and the availability of crucial experimental controls.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Caption: A diagram illustrating the role of BRD9 in recognizing acetylated histones as part of the BAF chromatin remodeling complex, and the inhibitory action of the chemical probes.
Caption: A flowchart depicting the key experimental assays used to characterize and compare the BRD9 chemical probes.
Detailed Experimental Protocols
Below are the generalized methodologies for the key experiments cited in this comparison.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), and thermodynamic parameters of the interaction between the chemical probe and the BRD9 protein.
Methodology:
-
Recombinant BRD9 protein is purified and dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
The chemical probe is dissolved in the same buffer.
-
The sample cell of the ITC instrument is filled with the BRD9 protein solution (typically 10-20 µM).
-
The injection syringe is filled with the chemical probe solution (typically 100-200 µM).
-
A series of small injections of the probe into the protein solution are performed at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
The resulting data are fitted to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
AlphaScreen Assay
Objective: To measure the inhibitory potency (IC50) of the chemical probes on the interaction between BRD9 and an acetylated histone peptide.
Methodology:
-
The assay is typically performed in a 384-well plate in a buffer such as 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
A biotinylated acetylated histone H4 peptide is incubated with streptavidin-coated donor beads.
-
GST-tagged BRD9 protein is incubated with anti-GST acceptor beads.
-
The chemical probe is serially diluted and added to the wells.
-
The BRD9-acceptor bead complex and the histone-donor bead complex are added to the wells.
-
The plate is incubated in the dark at room temperature to allow the interaction to reach equilibrium.
-
When the donor and acceptor beads are brought into proximity by the BRD9-histone interaction, excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to light emission at 520-620 nm.
-
The signal is read on an AlphaScreen-capable plate reader.
-
IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Fluorescence Recovery After Photobleaching (FRAP)
Objective: To assess the ability of the chemical probe to displace BRD9 from chromatin in living cells.
Methodology:
-
Cells are transfected with a plasmid expressing fluorescently tagged BRD9 (e.g., GFP-BRD9).
-
The transfected cells are treated with various concentrations of the chemical probe or vehicle control.
-
A specific region of interest (ROI) within the nucleus is photobleached using a high-intensity laser.
-
The recovery of fluorescence in the bleached ROI is monitored over time using time-lapse microscopy.
-
The rate of fluorescence recovery is indicative of the mobility of the GFP-BRD9 protein.
-
In the presence of an effective inhibitor that displaces BRD9 from chromatin, the mobile fraction of GFP-BRD9 increases, leading to a faster fluorescence recovery rate.
-
The half-time of recovery (t1/2) is calculated and compared between treated and untreated cells.
Conclusion
This compound, I-BRD9, and LP99 are all valuable tools for investigating the biology of BRD9.
-
This compound stands out for its high potency, well-characterized selectivity, and demonstrated in vivo activity, making it a robust probe for a wide range of applications.[2][3][4][14]
-
I-BRD9 offers exceptional selectivity, particularly over the closely related BRD7, which can be a critical advantage in studies aiming to dissect the specific functions of BRD9.[8][9][10][11][12]
-
LP99 was the first selective inhibitor reported for BRD7/9 and remains a useful tool, though it exhibits lower potency compared to the more recently developed probes.[5][6][7][13]
The choice of probe will ultimately depend on the specific experimental context. For studies requiring high potency and in vivo application, this compound is an excellent choice. When the discrimination between BRD9 and BRD7 is critical, I-BRD9 is the preferred tool. The availability of well-characterized negative controls for both this compound and LP99 further enhances their utility in rigorously designed experiments. This guide, with its consolidated data and methodologies, should serve as a valuable resource for researchers in the field of epigenetics and drug discovery.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. LP99 | Structural Genomics Consortium [thesgc.org]
- 6. Probe LP99 | Chemical Probes Portal [chemicalprobes.org]
- 7. LP99 (PD000004, LVDRREOUMKACNJ-BKMJKUGQSA-N) [probes-drugs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. I-BRD9 | Structural Genomics Consortium [thesgc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. I-BRD9, 1714146-59-4 | BroadPharm [broadpharm.com]
- 13. LP99 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 14. BI 9564 | Bromodomains | Tocris Bioscience [tocris.com]
Confirming On-Target Efficacy: A Comparative Guide to BRD9 Inhibition by BI-9564
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating the Cellular Phenotype of BI-9564 through Comparative Analysis with Alternative BRD9 Perturbation Methods.
This guide provides a comprehensive comparison of this compound, a potent and selective chemical probe for the bromodomain of BRD9, with other methods of BRD9 modulation, including alternative inhibitors, genetic knockdown/knockout, and targeted protein degradation. The experimental data presented herein is intended to assist researchers in confirming that the cellular phenotypes observed upon treatment with this compound are a direct consequence of BRD9 inhibition.
Introduction to this compound and its Target, BRD9
This compound is a selective, cell-permeable inhibitor of the BRD9 and BRD7 bromodomains, with a significantly higher affinity for BRD9.[1][2][3] BRD9 is a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression.[4] By binding to acetylated lysine residues on histones, BRD9 facilitates the recruitment of the ncBAF complex to specific genomic loci, thereby influencing chromatin structure and transcription.[4] Dysregulation of BRD9 has been implicated in several cancers, including acute myeloid leukemia (AML) and synovial sarcoma, making it an attractive therapeutic target.[5][6]
Comparison of BRD9 Perturbation Methods
To ascertain that the cellular effects of this compound are due to on-target BRD9 inhibition, it is essential to compare its phenotype with that of other BRD9-targeting modalities. This guide provides a comparative overview of this compound, other small molecule inhibitors, BRD9-targeting PROTACs (Proteolysis Targeting Chimeras) which lead to protein degradation, and genetic methods (shRNA/CRISPR).
A key observation from comparative studies is that the targeted degradation of BRD9 often elicits a more pronounced therapeutic effect than inhibition by small molecules like this compound.[5][7] This suggests that while inhibitors can block the bromodomain's function, the complete removal of the protein via degradation may be required to fully uncouple the scaffolding functions of BRD9 within the ncBAF complex.
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies on various BRD9 perturbation methods.
Table 1: Comparison of In Vitro Potency of BRD9 Inhibitors and Degraders
| Compound/Method | Target(s) | Assay Type | Cell Line | IC50/EC50/DC50 | Reference(s) |
| This compound | BRD9 , BRD7 | Cell Viability | EOL-1 (AML) | 800 nM (EC50) | [2][3] |
| BI-7273 | BRD9, BRD7 | Cell Viability | SKNO1 (AML) | Active | [8] |
| I-BRD9 | BRD9 | Cell Viability | LNCaP (Prostate) | ~3 µM (IC50) | [9] |
| dBRD9-A (Degrader) | BRD9 | Cell Viability | MM.1S (Multiple Myeloma) | Potent inhibition | [5] |
| QA-68 (Degrader) | BRD9 | Cell Viability | MV4-11 (AML) | >100-fold more potent than inhibitor EA-89 | [5][8] |
| FHD-609 (Degrader) | BRD9 | Cell Viability | Subset of AML cell lines | <20 nM (IC50) | [10] |
| shRNA/CRISPR | BRD9 | Cell Viability | Synovial Sarcoma cells | Essential for viability | [1][7] |
Table 2: Comparative Effects on Gene Expression
| Perturbation Method | Cell Line | Key Downregulated Genes/Pathways | Reference(s) |
| This compound/I-BRD9 | LNCaP (Prostate) | Overlapping with AR inhibition, including AR target genes | [9] |
| BRD9 Knockdown (shBRD9) | LNCaP (Prostate) | Cell cycle, DNA replication, protein metabolism | [9] |
| BRD9 Degradation (dBRD9-A) | Multiple Myeloma | Ribosome biogenesis, MYC | [11] |
| BRD9 Degradation | Synovial Sarcoma | MYC target genes, ribosome biogenesis, cell cycle genes | [12] |
Table 3: Comparison with Negative Control
| Compound | Target Affinity (Kd) | Cellular Activity | Reference(s) |
| This compound | BRD9: 14 nM, BRD7: 239 nM | Potent inhibition of BRD9 in cells | [2][13] |
| BI-6354 (Negative Control) | Very weak potency on BRD9 and BRD7 | No significant cellular effect at relevant concentrations | [2][13] |
Experimental Workflows and Signaling Pathways
To facilitate the design of robust validation experiments, this section provides diagrams of key experimental workflows and the signaling pathway in which BRD9 is involved.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed protocols for the key experiments cited in this guide are provided below.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP.[1]
Materials:
-
Opaque-walled multiwell plates (96- or 384-well)
-
Mammalian cells in culture medium
-
CellTiter-Glo® Reagent (Promega)
-
Plate reader capable of measuring luminescence
Protocol:
-
Seed cells in opaque-walled multiwell plates at the desired density and volume (e.g., 100 µl for 96-well plates).
-
Incubate the plates for a period appropriate for cell attachment and growth.
-
Add the test compounds (this compound, negative control, etc.) at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for BRD9 and Downstream Targets
Western blotting is used to detect changes in the protein levels of BRD9 and its downstream targets, such as c-MYC.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD9, anti-c-MYC, anti-loading control like beta-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the respective compounds or perform genetic knockdown.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Co-Immunoprecipitation (Co-IP) for BRD9-containing Complexes
Co-IP is used to study the protein-protein interactions within the ncBAF complex and to confirm that this compound does not disrupt the complex integrity, unlike degraders.
Materials:
-
Cell lysis buffer for Co-IP (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-BRD9 or anti-FLAG if using a tagged protein)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Lyse cells in a non-denaturing lysis buffer to preserve protein complexes.
-
Pre-clear the lysate with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against other components of the ncBAF complex.
RNA-Sequencing (RNA-seq)
RNA-seq provides a global view of the transcriptional changes induced by BRD9 perturbation.
Protocol Outline:
-
Treat cells with this compound, a BRD9 degrader, or perform BRD9 knockdown. Include appropriate controls.
-
Isolate total RNA from the cells using a commercially available kit.
-
Assess RNA quality and quantity.
-
Prepare sequencing libraries from the RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Perform bioinformatic analysis of the sequencing data, including read alignment, quantification of gene expression, and differential gene expression analysis.
-
Perform pathway analysis on the differentially expressed genes to identify enriched biological processes.
Conclusion
The data and protocols presented in this guide provide a framework for rigorously validating that the cellular phenotype of this compound is a direct result of its intended on-target activity against BRD9. By comparing the effects of this compound with those of genetic perturbation and targeted degradation, researchers can gain a deeper understanding of the biological consequences of BRD9 inhibition and build a stronger case for its use as a selective chemical probe in their studies. The observation that BRD9 degradation often leads to a more profound phenotype highlights the importance of considering the different modalities of target modulation in drug discovery and chemical biology.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 2. OUH - Protocols [ous-research.no]
- 3. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Fluorescence recovery after photobleaching (FRAP) to study nuclear protein dynamics in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 7. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ch.promega.com [ch.promega.com]
- 13. Monitoring Dynamic Binding of Chromatin Proteins In Vivo by Fluorescence Recovery After Photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling BI-9564
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling, operational use, and disposal of BI-9564, a potent and selective bromodomain inhibitor. Given the absence of a comprehensive Safety Data Sheet (SDS) in publicly available information, a conservative approach based on the safe handling of potent, cell-permeable small molecules is strongly advised. A thorough risk assessment should be conducted before commencing any work.
Chemical and Physical Properties of this compound
The following table summarizes the key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Weight | 353.41 g/mol | [1][2] |
| Molecular Formula | C₂₀H₂₃N₃O₃ | [1][2] |
| CAS Number | 1883429-22-8 | [1] |
| Purity | ≥98% | [1][3] |
| Appearance | Solid powder | [4][5] |
| Solubility | Soluble to 20 mM in DMSO. Soluble to 10 mM in 1eq. HCl with gentle warming. | [1] |
| Storage | Store at -20°C. | [1][2] |
Operational Plan: Personal Protective Equipment (PPE)
Due to the potent biological activity of this compound and its cell-permeable nature, stringent measures must be taken to prevent exposure. The following PPE is mandatory when handling this compound in its solid form or in solution.
| PPE Category | Item | Specification |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Double gloving is required when handling the pure compound or concentrated stock solutions. |
| Eye Protection | Safety Goggles | Chemical splash goggles must be worn at all times to provide full splash and impact protection.[6] |
| Body Protection | Laboratory Coat | A non-porous lab coat or gown should be worn over appropriate laboratory attire (long pants, closed-toe shoes).[6] |
| Respiratory Protection | Respirator | When handling the solid powder outside of a certified chemical fume hood or glove box, a NIOSH-approved N95 respirator or higher is recommended to prevent inhalation.[7] |
PPE Selection Workflow
The selection of appropriate PPE is a critical step in the risk assessment process. The following diagram illustrates the logical workflow for determining the necessary level of protection.
References
- 1. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. benchchem.com [benchchem.com]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. pozescaf.com [pozescaf.com]
- 7. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
